molecular formula C12H14N2 B3079957 N-(1H-indol-5-ylmethyl)cyclopropanamine CAS No. 1079-85-2

N-(1H-indol-5-ylmethyl)cyclopropanamine

Cat. No.: B3079957
CAS No.: 1079-85-2
M. Wt: 186.25 g/mol
InChI Key: TVNKCYWCLOJUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indol-5-ylmethyl)cyclopropanamine is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1H-indol-5-ylmethyl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1H-indol-5-ylmethyl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-indol-5-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-4-12-10(5-6-13-12)7-9(1)8-14-11-2-3-11/h1,4-7,11,13-14H,2-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNKCYWCLOJUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(1H-indol-5-ylmethyl)cyclopropanamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph on N-(1H-indol-5-ylmethyl)cyclopropanamine , a specialized chemical intermediate and pharmacophore scaffold used in medicinal chemistry.

High-Value Scaffold for CNS Ligand Discovery & Kinase Inhibition

Part 1: Executive Summary

N-(1H-indol-5-ylmethyl)cyclopropanamine (CAS: 1158201-57-0, HCl salt) is a privileged structural motif in drug discovery, combining the electron-rich indole ring with a conformationally restricted cyclopropylamine moiety. Unlike the classical tryptamines (3-substituted indoles) which primarily target 5-HT receptors as orthosteric agonists, 5-substituted indole-methylamines serve as versatile building blocks for allosteric modulators , kinase inhibitors , and monoamine transporter ligands .

The incorporation of the cyclopropyl group enhances metabolic stability against amine oxidases (MAO) compared to linear alkyl chains and restricts the conformational freedom of the nitrogen lone pair, potentially increasing binding selectivity.

Part 2: Chemical Structure & Physiochemical Properties

Identity & Nomenclature
  • IUPAC Name: N-(1H-indol-5-ylmethyl)cyclopropanamine[1][2]

  • Common Synonyms: 5-[(Cyclopropylamino)methyl]indole; N-((1H-Indol-5-yl)methyl)cyclopropanamine

  • CAS Number: 1158201-57-0 (Hydrochloride salt)[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 186.25 g/mol (Free Base); 222.72 g/mol (HCl Salt)

Physiochemical Profile (Calculated)

The following parameters are critical for assessing the compound's "drug-likeness" and formulation requirements.

PropertyValueImplication for Drug Design
cLogP ~1.9 - 2.2Optimal lipophilicity for CNS penetration (BBB permeable).
pKa (Amine) ~9.2Highly basic; exists predominantly as a cation at physiological pH.
pKa (Indole NH) ~16.0Very weak acid; requires strong bases (e.g., NaH) for deprotonation.
TPSA 28.0 ŲExcellent membrane permeability (TPSA < 90 Ų is ideal for CNS).
H-Bond Donors 2Indole NH and Secondary Amine NH.
Rotatable Bonds 2Low flexibility suggests lower entropic penalty upon binding.

Part 3: Synthesis & Manufacturing

Retrosynthetic Analysis

The most robust route to N-(1H-indol-5-ylmethyl)cyclopropanamine is via Reductive Amination . This approach avoids the over-alkylation risks associated with direct alkylation and allows for the use of mild reducing agents compatible with the indole ring.

Experimental Protocol: Reductive Amination

Standard Operating Procedure (SOP) for Bench-Scale Synthesis (10 mmol scale)

Reagents:

  • Indole-5-carboxaldehyde (1.45 g, 10 mmol)

  • Cyclopropylamine (0.86 g, 15 mmol, 1.5 eq)

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)

  • Acetic Acid (glacial, catalytic amount)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (50 mL)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under

    
     atmosphere, dissolve Indole-5-carboxaldehyde in anhydrous DCM.
    
  • Activation: Add Cyclopropylamine followed by a catalytic amount of acetic acid (to adjust pH to ~5-6, facilitating imine formation). Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor via TLC (disappearance of aldehyde).

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. Note: STAB is preferred over

    
     to prevent reduction of the indole double bond or aldehyde prior to imine formation.
    
  • Quenching: Stir overnight at RT. Quench with saturated aqueous

    
    .
    
  • Workup: Extract the aqueous layer with DCM (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: The crude oil is purified via Flash Column Chromatography (

    
    , DCM:MeOH:NH4OH gradient 95:5:0.5).
    
  • Salt Formation: Dissolve the free base in diethyl ether and add 2M HCl in ether dropwise to precipitate the hydrochloride salt. Filter and dry.[3][4]

Synthesis Workflow Diagram

SynthesisRoute cluster_conditions Reaction Conditions Start Indole-5-carboxaldehyde Intermediate Imine Intermediate (Unstable) Start->Intermediate Condensation (-H2O) Reagent1 Cyclopropylamine (1.5 eq) Reagent1->Intermediate Product N-(1H-indol-5-ylmethyl) cyclopropanamine Intermediate->Product Reductive Amination Reagent2 NaBH(OAc)3 DCM, AcOH Reagent2->Product Temp: 0°C -> RT Temp: 0°C -> RT Time: 12-16h Time: 12-16h Yield: ~75-85% Yield: ~75-85%

Caption: One-pot reductive amination pathway utilizing STAB for selective reduction of the imine species.

Part 4: Pharmacology & Mechanism of Action

The "Privileged" Indole Scaffold

The 5-substituted indole moiety mimics the amino acid tryptophan but positions the basic nitrogen in a distinct vector compared to serotonin (5-HT).

  • 5-HT Receptor Binding: While tryptamines (3-substituted) are classic agonists, 5-substituted indoles often act as antagonists or allosteric modulators at 5-HT1A, 5-HT2A, and 5-HT6 receptors. The 5-position allows the molecule to extend into the secondary binding pockets of GPCRs.

  • Kinase Inhibition: The indole NH and the 5-position substituent can form key hydrogen bonds in the hinge region of protein kinases. The cyclopropyl group fits into hydrophobic pockets (e.g., the gatekeeper region), making this compound a potential fragment for kinase inhibitor design.

Cyclopropylamine: The Metabolic Shield

The cyclopropyl group is not merely a spacer; it is a functional bioisostere for an isopropyl or ethyl group.

  • Conformational Rigidity: The cyclopropyl ring locks the N-C bond, reducing the entropic cost of binding.

  • Metabolic Stability: The strained ring is resistant to CYP450-mediated dealkylation compared to standard alkyl chains, prolonging the half-life (

    
    ) of the compound in vivo.
    
Pharmacophore Mapping

Pharmacophore Indole Indole Core (Pi-Stacking) NH_Indole Indole NH (H-Bond Donor) Indole->NH_Indole Linker Methylene Linker (Spacer) Indole->Linker 5-position Target Receptor Site (GPCR/Kinase) Indole->Target Aromatic Interaction BasicN Basic Amine (Ionic Interaction) Linker->BasicN Cyclopropyl Cyclopropyl (Hydrophobic/Steric) BasicN->Cyclopropyl BasicN->Target Salt Bridge (Asp 3.32)

Caption: Structural dissection of the pharmacophore showing key interaction points with biological targets.

Part 5: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR) Expectations ( )
  • Indole Protons: Aromatic signals in the 6.5–8.0 ppm range. Specifically, the H-4 proton (adjacent to the 5-substitution) typically appears as a singlet or doublet with fine coupling around 7.5 ppm.

  • Methylene Linker (

    
    ):  A sharp singlet around 3.8 – 4.0 ppm .
    
  • Cyclopropyl Protons: Distinctive high-field multiplets.

    • Methine (

      
      ): Multiplet at ~2.2 ppm.
      
    • Methylene (

      
       of ring): Two multiplets at ~0.4 ppm and ~0.5 ppm (characteristic of the strained ring shielding).
      
Mass Spectrometry (ESI-MS)
  • Parent Ion

    
    :  Calculated m/z = 187.12.
    
  • Fragmentation: Expect a major fragment at m/z = 130 (Indole-5-methyl carbocation) due to the cleavage of the C-N bond, which is a stable benzylic-type cation.

References

  • Synthesis of Indole-Methylamines: Basir, N. F. A., et al. "Synthesis and Characterization of (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine."[5] International Journal of Creative Research Thoughts (IJCRT), vol. 13, no. 5, 2025. Link

  • Indole Deprotection & Handling: "Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine." MDPI Molbank, 2021. Link

  • Cyclopropylamine in Med Chem: Gardarsdottir, H. "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications." Longdom Publishing, 2023. Link

  • Commercial Availability & Properties: "N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride Product Page." Sigma-Aldrich / MilliporeSigma. Link

  • General Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

Sources

N-(1H-indol-5-ylmethyl)cyclopropanamine CAS number and identifiers

[1]

Executive Summary & Chemical Identity

N-(1H-indol-5-ylmethyl)cyclopropanamine is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the development of serotonergic ligands and kinase inhibitors.[1] It features an indole scaffold substituted at the 5-position with a cyclopropylaminomethyl group.[1][2][3][4] This specific substitution pattern is critical for modulating metabolic stability and lipophilicity in drug candidates, leveraging the cyclopropyl moiety as a bioisostere for isopropyl or ethyl groups to impede cytochrome P450-mediated dealkylation.[1]

Chemical Identifiers
Identifier TypeValue
Chemical Name N-(1H-indol-5-ylmethyl)cyclopropanamine
CAS Number (Free Base) 1079-85-2
CAS Number (HCl Salt) 1158201-57-0
Molecular Formula C₁₂H₁₄N₂
Molecular Weight 186.25 g/mol (Free Base); 222.72 g/mol (HCl)
SMILES C1CC1NCC2=CC3=C(C=C2)NC=C3
InChI Key YFJMXBWZQNKSON-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physical behavior of this compound is essential for assay development and formulation.[1]

PropertyValueNote
Physical State Solid (typically off-white powder)Hygroscopic in salt form.[1]
Solubility DMSO (>20 mg/mL), MethanolLow solubility in non-polar solvents (Hexane).[1]
pKa (Calculated) ~9.2 (Secondary Amine)Protonated at physiological pH.[1]
logP (Calculated) ~1.8 - 2.1Moderate lipophilicity; CNS penetrant potential.[1]
Melting Point 166-168 °C (HCl salt)Decomposition may occur near MP.[1]

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust synthetic route for N-(1H-indol-5-ylmethyl)cyclopropanamine is Reductive Amination .[1] This approach avoids the use of harsh alkylating agents (like cyclopropyl halides) which are often unreactive or prone to elimination.[1]

Core Strategy:

  • Precursor: Indole-5-carboxaldehyde (commercially available).[1]

  • Amine Source: Cyclopropylamine.[5]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Borohydride (NaBH₄) to prevent reduction of the aldehyde to alcohol before imine formation.[1]

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent indole oxidation.

Step 1: Imine Formation

  • Charge a reaction vessel with Indole-5-carboxaldehyde (1.0 eq) and anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL/g).

  • Add Cyclopropylamine (1.2 eq).

  • Add a catalytic amount of Acetic Acid (0.1 eq) to activate the carbonyl oxygen.[1]

  • Stir at room temperature for 1-2 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

Step 2: Reduction

  • Cool the mixture to 0°C.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Expert Insight: STAB is mild and selective, minimizing side reactions with the indole ring.[1]

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

Step 3: Workup & Purification [1]

  • Quench with saturated aqueous NaHCO₃ solution.[1]

  • Extract the aqueous layer with DCM (3x).[1]

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: DCM:MeOH:NH₄OH (95:5:0.5).[1] The ammonia is crucial to prevent the secondary amine from tailing on the silica.[1]

Reaction Pathway Visualization[1]

SynthesispathwayStartIndole-5-carboxaldehyde(Precursor)IntermediateImine Intermediate(Transient)Start->IntermediateCondensationReagent1Cyclopropylamine+ Cat. AcOHReagent1->IntermediateProductN-(1H-indol-5-ylmethyl)cyclopropanamineIntermediate->ProductReductiveHydride TransferReagent2NaBH(OAc)3(DCM, 0°C)Reagent2->Product

Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride for selective reduction.

Structural & Pharmacological Applications

This compound serves as a "privileged structure" in drug discovery.[1][5] The 5-substituted indole mimics the core of serotonin (5-HT), while the cyclopropyl group modulates the physicochemical profile.[1]

Pharmacophore Mapping[1]
  • Indole Core: Provides aromatic pi-stacking interactions and hydrogen bond donor capability (NH) within the receptor binding pocket.[1]

  • Methylene Linker: Allows rotational freedom for the amine to orient correctly towards Aspartate residues in GPCRs (e.g., 5-HT receptors).[1]

  • Cyclopropyl Group:

    • Metabolic Shielding:[1] Sterically hinders oxidative deamination by MAO (Monoamine Oxidase) compared to a simple methyl/ethyl group.[1]

    • Lipophilicity:[1] Increases LogP slightly, improving blood-brain barrier (BBB) permeability.[1]

Biological Context Diagram[1][8]

PharmacophoreCompoundN-(1H-indol-5-ylmethyl)cyclopropanamineMechanismMechanism of Action:Bioisosteric ReplacementCompound->MechanismTarget1Serotonin Receptors(5-HT1A, 5-HT1D)Target2Kinase Inhibitors(ATP Binding Pocket)Target3Tubulin Polymerization(Indole-based agents)Mechanism->Target1Agonist ScaffoldMechanism->Target2Hinge BinderMechanism->Target3Antiproliferative

Figure 2: Pharmacological utility and target classes for the indole-cyclopropylamine scaffold.[1]

Safety & Handling (SDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Storage: Store at 2-8°C under inert gas (Argon). The free base is prone to oxidation (darkening) over time; the HCl salt is more stable.[1]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • BLD Pharm. (2024).[1] N-((1H-Indol-5-yl)methyl)cyclopropanamine hydrochloride Product Sheet. Retrieved from

  • Sigma-Aldrich. (2024).[1][2] N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride CAS 1158201-57-0.[1][2][6][7] Retrieved from

  • PubChem. (2024).[1] Compound Summary: N-(1H-indol-5-ylmethyl)cyclopropanamine.[1][2][3][7] National Library of Medicine.[1] Retrieved from

  • Rao, K. S., et al. (2013).[1][8] Cyclisation of indoles by using orthophosphoric acid in sumatriptan and rizatriptan. Journal of Chemical and Pharmaceutical Research, 5(8), 107-109.[1][8] (Contextual synthesis of indole-amines).

  • Gardarsdottir, H. (2023).[1][5] Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.[1] (Cyclopropylamine reactivity context).

An In-depth Technical Guide to Investigating the Binding Affinity of N-(1H-indol-5-ylmethyl)cyclopropanamine for Serotonin Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Serotonin (5-hydroxytryptamine, 5-HT) receptors represent a large and complex family of neurotransmitter receptors that are implicated in a vast array of physiological and pathological processes.[1][2] Their modulation offers therapeutic potential for a wide range of disorders, from psychiatric conditions like depression and anxiety to migraines and gastrointestinal issues.[3] Consequently, the characterization of novel ligands that interact with specific 5-HT receptor subtypes is a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the binding affinity of a novel compound, N-(1H-indol-5-ylmethyl)cyclopropanamine, for various serotonin receptors. We will delve into the rationale behind experimental choices, provide detailed protocols, and discuss the interpretation of binding data, all grounded in established scientific principles.

Introduction to the Target Compound and Serotonin Receptors

N-(1H-indol-5-ylmethyl)cyclopropanamine: A Novel Investigational Ligand

N-(1H-indol-5-ylmethyl)cyclopropanamine is a synthetic molecule incorporating an indole nucleus and a cyclopropylamine moiety. The indole scaffold is a privileged structure in medicinal chemistry, present in many biologically active compounds, including the endogenous neurotransmitter serotonin itself.[4][5][6] The cyclopropylamine group is known to introduce conformational rigidity and can influence the binding affinity and selectivity of a molecule for its target.[7] While no direct studies on the binding of N-(1H-indol-5-ylmethyl)cyclopropanamine to serotonin receptors have been published, research on structurally similar trans-2-(indol-3-yl)cyclopropylamine derivatives has shown significant affinity for 5-HT2C receptors, with some affinity for 5-HT1A, 5-HT2A, and 5-HT2B subtypes.[8][9] This suggests that our target compound is a promising candidate for investigation as a potential serotonin receptor ligand.

The Serotonin Receptor Family: A Complex Landscape

The serotonin receptor family is comprised of 14 distinct subtypes in humans, grouped into seven classes (5-HT1 to 5-HT7).[10] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G-protein coupled receptors (GPCRs).[3][10] These receptors are widely distributed throughout the central and peripheral nervous systems and mediate diverse physiological effects.[2] Understanding the binding affinity of a novel compound across this receptor family is crucial for determining its potential therapeutic efficacy and off-target liabilities.

Proposed Synthesis of N-(1H-indol-5-ylmethyl)cyclopropanamine

A plausible synthetic route for N-(1H-indol-5-ylmethyl)cyclopropanamine can be conceptualized based on established indole chemistry and reductive amination protocols. The Fischer indole synthesis is a classic and versatile method for creating the indole ring system.[11]

Proposed Synthetic Scheme:

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Reductive Amination 4-Hydrazinobenzaldehyde 4-Hydrazinobenzaldehyde Fischer_Indole Fischer Indole Synthesis 4-Hydrazinobenzaldehyde->Fischer_Indole Phenylhydrazine derivative Acetone Acetone Acetone->Fischer_Indole Ketone Indole-5-carbaldehyde Indole-5-carbaldehyde Fischer_Indole->Indole-5-carbaldehyde Indole-5-carbaldehyde_2 Indole-5-carbaldehyde Reductive_Amination Reductive Amination Indole-5-carbaldehyde_2->Reductive_Amination Cyclopropanamine Cyclopropanamine Cyclopropanamine->Reductive_Amination Target_Compound N-(1H-indol-5-ylmethyl)cyclopropanamine Reductive_Amination->Target_Compound G Receptor_Prep Receptor Preparation (e.g., cell membranes expressing 5-HT receptor subtype) Incubation Incubation Receptor_Prep->Incubation Radioligand Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) Radioligand->Incubation Test_Compound N-(1H-indol-5-ylmethyl)cyclopropanamine (varying concentrations) Test_Compound->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis G Cell_Line Cell Line Expressing 5-HT Receptor Stimulation Stimulation with Compound Cell_Line->Stimulation Test_Compound N-(1H-indol-5-ylmethyl)cyclopropanamine Test_Compound->Stimulation Second_Messenger Measurement of Second Messenger (e.g., Calcium flux, cAMP levels) Stimulation->Second_Messenger Data_Analysis Data Analysis (EC50 for agonists, IC50 for antagonists) Second_Messenger->Data_Analysis

Sources

Methodological & Application

reductive amination protocol for indole-5-carboxaldehyde and cyclopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination of Indole-5-Carboxaldehyde with Cyclopropylamine

Abstract

This guide details the optimized protocol for the synthesis of N-(cyclopropyl)-1H-indol-5-ylmethylamine via the reductive amination of indole-5-carboxaldehyde and cyclopropylamine. Unlike standard benzaldehydes, the indole scaffold requires careful handling to prevent acid-catalyzed polymerization or side reactions at the electron-rich C3 position. This protocol utilizes Sodium Triacetoxyborohydride (STAB) in a one-pot procedure, selected for its high chemoselectivity toward imines over aldehydes, minimizing the formation of alcohol byproducts.[1]

Mechanistic Insight & Experimental Strategy

The transformation proceeds through two distinct kinetic phases: the reversible formation of the imine (Schiff base) and the irreversible reduction to the secondary amine.

Why Sodium Triacetoxyborohydride (STAB)? While Sodium Cyanoborohydride (NaBH3CN) is a traditional choice, it is toxic and risks cyanide contamination. Sodium Borohydride (NaBH4) is often too aggressive, reducing the aldehyde before the imine forms unless a strictly two-step process is used. STAB is the superior reagent here because:

  • Steric Bulk: The acetoxy groups make it less nucleophilic, slowing direct aldehyde reduction.

  • Proton Source: It exists in equilibrium with acetic acid, providing the necessary protons to activate the imine (

    
    ) to the more electrophilic iminium ion (
    
    
    
    ), which is the actual substrate for reduction.

Mechanism Diagram:

ReductiveAmination Aldehyde Indole-5-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Cyclopropylamine Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O (Equilibrium) Imine->Aldehyde Hydrolysis Iminium Protonated Iminium (Activated) Imine->Iminium + AcOH (Acid Cat.) Product Secondary Amine Product Iminium->Product + H- (from STAB) (Irreversible)

Caption: Mechanistic pathway highlighting the critical iminium activation step required for STAB reduction.

Experimental Design & Reagents

Critical Parameter: Stoichiometry. Cyclopropylamine is volatile (bp 49-50 °C). A slight excess (1.2–1.5 equiv) is required to drive the equilibrium toward the imine.

Table 1: Reaction Components

ComponentRoleEquiv.Notes
Indole-5-carboxaldehyde Limiting Reagent1.0Electrophile.[2] Store under inert gas.
Cyclopropylamine Nucleophile1.3Volatile liquid.[3] Add via syringe.
STAB Reductant1.5Moisture sensitive. Use fresh bottle.
Acetic Acid (AcOH) Catalyst1.0Promotes iminium formation.
1,2-Dichloroethane (DCE) Solvent0.2 MPreferred over DCM for slightly higher bp and solubility.

Detailed Protocol: One-Pot STAB Method

Safety Pre-check:

  • Indoles: Potential irritants.

  • Cyclopropylamine: Toxic and highly flammable. Handle in a fume hood.

  • STAB: Evolves hydrogen gas upon quenching; keep away from ignition sources.

Step-by-Step Procedure:
  • Preparation of Reaction Vessel:

    • Oven-dry a 50 mL round-bottom flask (RBF) containing a magnetic stir bar.

    • Cool under a stream of Nitrogen (

      
      ) or Argon.[4]
      
  • Imine Formation (The "Aging" Step):

    • Charge the flask with Indole-5-carboxaldehyde (1.0 mmol, 145 mg).

    • Add anhydrous 1,2-Dichloroethane (DCE) (5.0 mL).

    • Add Cyclopropylamine (1.3 mmol, ~90 µL) via microliter syringe.

    • Add Glacial Acetic Acid (1.0 mmol, 57 µL).

    • Crucial: Stir at Room Temperature (RT) for 30–60 minutes .

    • Why? STAB is selective, but pre-forming the imine ensures the aldehyde is consumed before the reductant is introduced, maximizing yield.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion.

    • Observation: Mild effervescence may occur. The suspension will gradually clear or change color.

    • Seal the flask under

      
       and stir at RT for 12–16 hours  (overnight).
      
  • Reaction Monitoring (QC):

    • Perform TLC (System: 5% MeOH in DCM).

    • Target: Disappearance of Aldehyde (

      
      ). Appearance of Amine (
      
      
      
      , stains with Ninhydrin or Dragendorff).
  • Workup:

    • Quench the reaction by slowly adding Saturated Aqueous

      
        (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Transfer to a separatory funnel. Extract with DCM (3 x 15 mL).

    • Combine organic layers and wash with Brine (1 x 20 mL).

    • Dry over anhydrous

      
       , filter, and concentrate in vacuo.
      

Purification & Validation Strategy

Since the product is a secondary amine, it can be purified using an acid-base "catch and release" strategy or standard chromatography.

Workflow Diagram:

PurificationWorkflow Crude Crude Reaction Mixture (DCE/AcOH) Quench Quench: Sat. NaHCO3 (pH ~8-9) Crude->Quench Extraction Extraction: DCM Quench->Extraction Organic Organic Layer (Product + Impurities) Extraction->Organic Decision Purity Check (TLC/NMR) Organic->Decision Column Flash Chromatography (DCM:MeOH:NH4OH) Decision->Column Standard Salt Salt Formation (HCl/Ether -> Precipitate) Decision->Salt High Purity Req.

Caption: Downstream processing workflow for isolation of the secondary amine.

Purification Protocol:

  • Flash Chromatography: Silica gel. Eluent: DCM:MeOH (95:5) with 1%

    
     (or Triethylamine) to prevent tailing of the amine.
    
  • Yield Expectation: 75–90%.

Validation (NMR Criteria):

  • 1H NMR (CDCl3):

    • Look for the disappearance of the aldehyde singlet (~10.0 ppm).

    • Diagnostic Peak: Singlet at ~3.90 ppm (2H, benzylic

      
      ).
      
    • Cyclopropyl Signals: Multiplets at ~0.4–0.5 ppm (2H) and ~0.6–0.7 ppm (2H), and the methine proton at ~2.1 ppm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old STAB.Use anhydrous DCE and a fresh bottle of STAB. Add 3Å Molecular Sieves during the imine formation step.
Aldehyde Reduction (Alcohol formation) STAB added too early.Increase "Aging" time (Step 2) to 2 hours. Ensure AcOH is present.
Indole Polymerization Acid concentration too high.Reduce AcOH to 0.5 equiv or switch to mild Lewis Acid (e.g.,

) if using NaBH4 method.
Product Tailing on TLC Amine interaction with Silica.Pre-wash silica with 1% Triethylamine or use DCM/MeOH/NH4OH eluent.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[6] 11, 1996, pp. 3849–3862.[6]

  • Gribble, G. W. "Sodium Triacetoxyborohydride."[5] Encyclopedia of Reagents for Organic Synthesis, 2001.

  • BenchChem Application Note. "Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis." BenchChem, 2025.

  • Common Organic Chemistry. "Reductive Amination - Sodium Triacetoxyborohydride (STAB) Conditions."

Sources

Application Notes & Protocols: In Vitro Characterization of N-(1H-indol-5-ylmethyl)cyclopropanamine as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist
Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro characterization of N-(1H-indol-5-ylmethyl)cyclopropanamine, a potent modulator of epigenetic machinery. Based on its structural features, particularly the cyclopropanamine moiety, this compound is a putative inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical enzyme in transcriptional regulation.[1] LSD1 is a flavin-dependent amine oxidase that plays a pivotal role in cellular differentiation, proliferation, and pathogenesis, making it a high-value target in oncology and other diseases.[2][3] This guide moves beyond simple procedural lists to explain the scientific rationale behind protocol design, ensuring robust and reproducible data generation. We present a suite of validated in vitro assays, from initial enzymatic screening to cellular target engagement and selectivity profiling, designed to build a comprehensive pharmacological profile of this compound.

Scientific Background: The Rationale for Targeting LSD1

Histone modifications are a cornerstone of epigenetic regulation, dictating chromatin structure and gene accessibility.[4][5] Among these, histone methylation was once considered a permanent mark until the discovery of histone demethylases.[4] LSD1, the first identified histone demethylase, specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).

  • Demethylation of H3K4me2: Typically associated with transcriptional repression.

  • Demethylation of H3K9me2: Generally linked to transcriptional activation.

The catalytic mechanism of LSD1 is an FAD-dependent oxidative process that generates formaldehyde and hydrogen peroxide (H₂O₂) as by-products.[2][6] This mechanistic feature is a cornerstone of several assay designs. N-(1H-indol-5-ylmethyl)cyclopropanamine belongs to the cyclopropylamine class of inhibitors, which often act as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor, similar to the well-characterized inhibitor tranylcypromine (TCP).[2][7] Therefore, assessing the potency, mechanism (reversible vs. irreversible), and selectivity of this compound is paramount.

LSD1_Mechanism_and_Inhibition cluster_0 LSD1 Catalytic Cycle cluster_1 Inhibition Pathway LSD1_FAD LSD1-FAD (Oxidized) LSD1_FADH2 LSD1-FADH₂ (Reduced) LSD1_FAD->LSD1_FADH2 Redox Reaction Inactive_Complex LSD1-FAD-Inhibitor (Covalent Adduct) LSD1_FAD->Inactive_Complex Irreversible Binding H3K4me2 Methylated Substrate (e.g., H3K4me2) H3K4me2->LSD1_FAD Substrate Binding LSD1_FADH2->LSD1_FAD FAD Regeneration Product_Imine Hydrolysis LSD1_FADH2->Product_Imine Product Release H2O2 H₂O₂ LSD1_FADH2->H2O2 H3K4 Demethylated Product (H3K4) Product_Imine->H3K4 Formaldehyde Release O2 O₂ O2->LSD1_FADH2 Inhibitor N-(1H-indol-5-ylmethyl) cyclopropanamine Inhibitor->LSD1_FAD Mechanism-Based Inactivation

Caption: LSD1 catalytic cycle and proposed mechanism of inhibition.

Protocol 1: Enzymatic Inhibition Assay using Peroxidase-Coupled Detection

This assay provides a direct measure of LSD1 enzymatic activity by quantifying the H₂O₂ byproduct. It is an excellent choice for initial potency determination (IC₅₀) and for investigating the mechanism of inhibition.

Principle of the Assay LSD1 demethylates its substrate, producing H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin), which can be measured.[7][8] A decrease in fluorescence intensity corresponds to the inhibition of LSD1 activity.

Materials and Reagents

  • Recombinant Human LSD1/KDM1A (e.g., BPS Bioscience, #50100)

  • N-(1H-indol-5-ylmethyl)cyclopropanamine (Test Compound)

  • Tranylcypromine (TCP) (Positive Control Inhibitor)

  • H3K4me2 peptide substrate

  • Amplex® Red Reagent (Invitrogen)

  • Horseradish Peroxidase (HRP)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

  • Black, flat-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Experimental Protocol

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and TCP in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Expert Insight: High DMSO concentrations can interfere with enzyme activity. Maintaining a consistent, low percentage across all wells is critical for data integrity.

  • Enzyme Pre-incubation (Critical for Mechanism Insight):

    • In the microplate wells, add 5 µL of the diluted compound or control.

    • Add 20 µL of LSD1 enzyme solution (e.g., final concentration of ~40 nM).

    • Incubate for 15-30 minutes at room temperature.

    • Causality: This pre-incubation step is crucial for mechanism-based inactivators like cyclopropylamines. It allows time for the covalent modification of the FAD cofactor to occur, providing a more accurate measure of potency for irreversible inhibitors.[7]

  • Initiate Enzymatic Reaction:

    • Prepare a substrate master mix containing the H3K4me2 peptide, Amplex Red, and HRP in assay buffer.

    • Add 25 µL of the substrate master mix to each well to start the reaction.

    • Final concentrations: 38.5 nM LSD1, 10 µM H3K4me2 peptide, 50 µM Amplex Red, 1 U/mL HRP.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure fluorescence intensity using the appropriate filter set.

Data Analysis

  • Subtract the background fluorescence (no enzyme control) from all wells.

  • Normalize the data: Set the average of the "no inhibitor" (vehicle) control as 100% activity and the "high concentration TCP" control as 0% activity.

  • Plot the normalized percent inhibition against the log concentration of the test compound.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended Concentration/TimeRationale
Recombinant LSD130-50 nMEnsures a robust signal-to-background ratio.
H3K4me2 Peptide10-20 µMSubstrate concentration near the Kₘ for sensitive detection.
Pre-incubation Time15-30 minAllows for potential time-dependent, irreversible inhibition.
Reaction Time30-60 minBalances signal generation with maintaining initial velocity kinetics.
Positive ControlTranylcypromine (TCP)Validates assay performance with a known irreversible inhibitor.
Protocol 2: High-Throughput Screening using HTRF

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust assay format ideal for screening larger compound libraries and generating precise potency data.[6]

Principle of the Assay This assay measures the change in the substrate's methylation state. A biotinylated H3K4me1 peptide substrate is incubated with LSD1. The reaction product (demethylated H3K4) is detected using a specific Europium (Eu³⁺) cryptate-labeled antibody. Streptavidin-XL665, which binds to the biotin tag on the peptide, serves as the FRET acceptor. When the substrate is demethylated, the antibody binds, bringing the Eu³⁺ donor and XL665 acceptor into close proximity, generating a strong HTRF signal.[6][9] Inhibition of LSD1 results in a loss of signal.

HTRF_Workflow Start Start: Prepare Reagents Step1 1. Dispense Compound (11-point dilution series) and LSD1 Enzyme into Plate Start->Step1 Step2 2. Pre-incubate (Allows for inhibitor binding) Step1->Step2 Step3 3. Add Substrate Mix (Biotin-H3K4me1 Peptide + FAD) Step2->Step3 Step4 4. Incubate at RT (Enzymatic Reaction) Step3->Step4 Step5 5. Add Detection Mix (Eu-Ab + SA-XL665) This step also stops the reaction. Step4->Step5 Step6 6. Final Incubation (Allows for detection complex formation) Step5->Step6 End End: Read Plate (TR-FRET Reader: 320nm -> 665/615nm) Step6->End

Caption: High-Throughput HTRF Assay Workflow.

Experimental Protocol

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer (e.g., 50 mM HEPES, pH 7.3, 0.01% Brij-35).

  • Reaction Setup (384-well format):

    • Add 2 µL of diluted compound.

    • Add 2 µL of LSD1 enzyme and FAD cofactor solution (final conc. ~0.3-0.5 nM LSD1, 2 µM FAD).[9]

    • Incubate for 15 minutes at room temperature.

    • Add 2 µL of biotinylated H3K4me1 peptide substrate (final conc. ~50 nM) to initiate the reaction.[9]

  • Enzymatic Reaction: Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 6 µL of detection mix containing Europium-anti-unmodified H3K4 antibody and Streptavidin-XL665 in LANCE detection buffer.[9] A known inhibitor like TCP can be included in this buffer to stop the reaction.[9]

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET enabled reader, measuring emissions at 665 nm (acceptor) and 615 nm (donor) following excitation at ~320 nm.

Data Analysis

  • Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Normalize the data using vehicle (0% inhibition) and a potent inhibitor (100% inhibition) controls.

  • Plot percent inhibition vs. log concentration and fit to a four-parameter model to derive the IC₅₀.

Protocol 3: Cellular Target Engagement via Western Blot

Biochemical assays are essential, but demonstrating that a compound engages its target in a cellular environment is a critical validation step. This protocol assesses the ability of N-(1H-indol-5-ylmethyl)cyclopropanamine to increase the levels of the LSD1 substrate H3K4me2 in cultured cells.

Principle of the Assay Inhibition of LSD1 in cells will lead to an accumulation of its substrates. By treating cells with the compound and then lysing them, we can use Western blotting with specific antibodies to detect changes in the global levels of H3K4me2. An increase in the H3K4me2 signal relative to total Histone H3 indicates successful target engagement.[10]

Experimental Protocol

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., MV-4-11 acute myeloid leukemia cells, which are sensitive to LSD1 inhibition) at an appropriate density.[11]

    • Allow cells to adhere or stabilize for 24 hours.

    • Treat cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 24-72 hours. Include a vehicle (DMSO) control.

  • Histone Extraction:

    • Harvest and wash the cells with PBS.

    • Lyse the cells and prepare histone extracts using a specialized kit or a standard acid extraction protocol.

    • Quantify protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of histone extract (e.g., 10-15 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C:

      • Rabbit anti-H3K4me2 (1:1000)

      • Rabbit anti-Total Histone H3 (1:5000) (as a loading control)

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash thoroughly and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Analysis

  • Perform densitometry analysis on the resulting bands using software like ImageJ.

  • For each sample, normalize the H3K4me2 band intensity to the corresponding Total Histone H3 band intensity.

  • A dose-dependent increase in the normalized H3K4me2 signal confirms cellular LSD1 inhibition.

Protocol 4: Selectivity Profiling against Monoamine Oxidases (MAO)

LSD1 shares significant structural homology with monoamine oxidases A and B (MAO-A/B), which are also FAD-dependent enzymes.[10] Assessing inhibitor activity against these related enzymes is crucial to establish selectivity and predict potential off-target effects.

Principle of the Assay Commercial kits are available (e.g., from Cayman Chemical, Servicebio) that utilize a similar HRP-coupled detection method as the LSD1 assay.[10] The MAO enzyme oxidizes a substrate, producing H₂O₂ which is then detected fluorometrically.

Experimental Protocol (General Outline)

  • Follow the manufacturer's protocol for the specific MAO-A and MAO-B inhibitor screening kits.

  • Prepare serial dilutions of N-(1H-indol-5-ylmethyl)cyclopropanamine.

  • Run parallel assays for MAO-A and MAO-B using the provided enzymes and substrates.

  • Use known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

  • Measure fluorescence and calculate IC₅₀ values as described in Protocol 1.

Data Interpretation

  • A selective LSD1 inhibitor will have a significantly lower IC₅₀ for LSD1 compared to its IC₅₀ values for MAO-A and MAO-B.

  • A selectivity ratio (e.g., IC₅₀ MAO-A / IC₅₀ LSD1) of >100-fold is generally considered a good indicator of a selective compound.

References
  • Reaction Biology. (n.d.). Histone Demethylase Assays. Reaction Biology. Retrieved from [Link]

  • Tsukada, Y., & Nakayama, K. I. (2010). In vitro histone demethylase assay. Cold Spring Harbor Protocols, 2010(10), pdb.prot5512. Retrieved from [Link]

  • Li, T., & Chen, Y. (2014). In Vitro Histone Demethylase Assays. In Histone Modifying Enzymes. Humana Press. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro LSD1 inhibition assay. Bio-protocol. Retrieved from [Link]

  • Peterson, Y. K., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 235–251. Retrieved from [Link]

  • CD BioSciences. (n.d.). Histone Demethylase Screening. CD BioSciences. Retrieved from [Link]

  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 30834–30847. Retrieved from [Link]

  • Wang, J., et al. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved from [Link]

  • EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. Retrieved from [Link]

  • Liu, Y., et al. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Chemistry, 13. Retrieved from [Link]

  • Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Med. Chem. Lett. Retrieved from [Link]

Sources

Application Note: Storage, Handling, and Stability Protocols for N-(1H-indol-5-ylmethyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Profile

N-(1H-indol-5-ylmethyl)cyclopropanamine is a specialized heterocyclic building block often employed in the synthesis of tryptamine-like receptor ligands and kinase inhibitors.[1] Structurally, it consists of an electron-rich indole core linked via a methylene bridge at the C5 position to a reactive secondary cyclopropylamine.

This unique architecture presents a "dual-threat" stability challenge:

  • Indole Oxidation: The electron-rich pyrrole ring is highly susceptible to radical-mediated oxidation and photo-degradation, leading to the formation of colored quinoidal species (often pink or brown).[1]

  • Amine Reactivity: The secondary cyclopropylamine is nucleophilic and prone to forming carbamates upon exposure to atmospheric CO₂, or undergoing ring-opening reactions under harsh acidic oxidative conditions.[1]

This guide provides a rigorous, field-proven protocol to maintain the integrity of this reagent, ensuring high reproducibility in medicinal chemistry and biological screening workflows.

Chemical Properties Summary
PropertyDescription
Molecular Formula C₁₂H₁₄N₂
Molecular Weight 186.25 g/mol (Free Base) / ~222.7 g/mol (HCl Salt)
Physical State HCl Salt: Off-white to pale beige hygroscopic solid.Free Base: Viscous yellow oil or low-melting solid (highly sensitive).[1]
Solubility DMSO: >50 mM (Excellent)Methanol: SolubleWater: Soluble (Salt form only; Free base is sparingly soluble).[1]
pKa (Predicted) ~9.5 (Secondary amine), ~16 (Indole NH)
Primary Hazard Irritant; Potential Serotonergic Activity (Handle as bioactive).

Critical Storage Protocols

The Golden Rule: Treat this compound as a "Living Reagent." Indoles are not static; they actively degrade in the presence of light and oxygen.[1]

A. Long-Term Storage (Solid State)[1]
  • Temperature: -20°C is mandatory for long-term stability (>1 month).[1] Storage at 4°C is acceptable for active use (<2 weeks) but encourages slow oxidation.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] The vial must be flushed with inert gas after every use.[1]

  • Desiccation: The HCl salt is hygroscopic.[1] Store the primary vial inside a secondary container (e.g., a sealed jar) containing active silica gel or molecular sieves.

  • Light Protection: Amber glass vials are required.[1] If clear glass is used, wrap entirely in aluminum foil.[1]

B. Solution Storage (Stock Solutions)[1][3]
  • Solvent: Anhydrous DMSO is the preferred solvent for biological stocks.[1]

  • Stability Window:

    • -80°C: 6 months (minimal degradation).[1]

    • -20°C: 1 month.

    • 4°C: < 48 hours (Precipitation risk; oxidation risk).[1]

  • Freeze-Thaw: Limit to 3 cycles max . Aliquot immediately upon first solubilization to avoid repeated stress.[1]

Handling & Solubilization Workflow

Protocol: Preparation of 10 mM Stock in DMSO

Objective: Create a stable stock solution while minimizing oxidative stress.

Materials:

  • N-(1H-indol-5-ylmethyl)cyclopropanamine (Solid)[1]

  • Anhydrous DMSO (99.9%, stored over molecular sieves)

  • Vortex mixer[1]

  • Argon gas line[1]

Step-by-Step:

  • Equilibration: Remove the product vial from the -20°C freezer. Do NOT open immediately. Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, catalyzing hydrolysis and degradation.

  • Weighing: Weigh the required amount quickly. If the solid appears sticky or clumped, it has likely absorbed water; verify purity by LC-MS before use.[1]

  • Solubilization: Add the calculated volume of Anhydrous DMSO to achieve 10 mM.

    • Calculation: Mass (mg) / MW ( g/mol ) = Moles. Volume (L) = Moles / 0.01 M.[1]

  • Dissolution: Vortex gently. If the salt form is resistant, sonicate in a water bath (<30°C) for 30 seconds.

  • Aliquot & Seal: Dispense into single-use aliquots (e.g., 50 µL) in amber microtubes. Flush the headspace of each tube with Argon before closing.[1]

  • Inspection: The solution should be clear and colorless to pale yellow.[1][2] Pink or brown coloration indicates significant oxidation.

Visual Workflow: Storage & Handling

StorageHandling Arrival Compound Arrival (Solid) Equilibrate Equilibrate to RT (30 mins, Desiccator) Arrival->Equilibrate Inspect Visual Inspection Equilibrate->Inspect Decision Form? Inspect->Decision Salt HCl Salt (Hygroscopic Solid) Decision->Salt Solid FreeBase Free Base (Oil/Low Melt Solid) Decision->FreeBase Oil StorageSolid Storage (Solid) -20°C, Desiccant, Dark Salt->StorageSolid Long Term Solubilization Solubilization (Anhydrous DMSO) Salt->Solubilization Immediate Use FreeBase->Solubilization Convert to Stock ASAP (High Oxidation Risk) Aliquot Aliquot & Argon Flush Solubilization->Aliquot StorageLiq Storage (Stock) -80°C (Preferred) or -20°C Aliquot->StorageLiq

Caption: Decision tree for handling incoming shipments of N-(1H-indol-5-ylmethyl)cyclopropanamine based on physical state.

Stability & Degradation Mechanisms

Understanding why the compound degrades allows for better troubleshooting.[1]

  • Indole Autoxidation: The indole ring is electron-rich.[1] In the presence of light and O₂, the C3 position is attacked, leading to indolenine hydroperoxides, which decompose into isatin derivatives (orange/red solids) or form dimers.

  • Carbamate Formation: The cyclopropylamine nitrogen is nucleophilic.[1] If left in an open vial, it reacts with atmospheric CO₂ to form a carbamate salt.[1] This often presents as a "crust" forming on the oil or a change in solubility.[1] This is reversible with acid but alters stoichiometry.[1]

Visual Pathway: Degradation Logic

Degradation cluster_Oxidation Oxidative Pathway (Light/Air) cluster_CO2 Atmospheric Pathway Compound Intact Indole-Amine (Colorless) Radical Indolyl Radical Compound->Radical UV Light / O2 Carbamate Amine Carbamate (White Crust) Compound->Carbamate + CO2 (Air exposure) Peroxide C3-Hydroperoxide Radical->Peroxide Isatin Isatin/Quinoids (Pink/Brown) Peroxide->Isatin Decomposition

Caption: Primary degradation pathways.[1] Oxidation leads to color change; CO2 absorption leads to salt formation.[1]

Quality Control (Self-Validation)

Before using a stored stock in a critical assay (e.g., cell viability or kinase assay), perform this rapid check:

TestMethodAcceptance Criteria
Visual Inspect vial against white background.Clear/Colorless.[1] Reject if pink, brown, or cloudy.
Solubility Add water (if salt) or DMSO.[1]Must dissolve instantly.[1] Turbidity suggests polymerization or free-base precipitation.[1]
LC-MS Run a standard gradient (C18 column).Purity > 95%. Major impurity at M+16 (Oxidation) or M+32 (Dioxidation) should be < 2%.[1]

References

  • Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1] (Foundational text on indole oxidation mechanisms).

  • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry. Wiley.[1] (Context on indole synthesis and stability).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Cyclopropylamine. Retrieved from [Link] (Data on secondary amine reactivity/CO2 sensitivity).

  • Sigma-Aldrich (Merck). (2023).[1] Handling and Storage of Indoles Technical Bulletin. (General industry standard for indole handling).

Sources

Application Note: A Scalable Protocol for the Synthesis of N-(1H-indol-5-ylmethyl)cyclopropanamine for Preclinical In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of biological activities.[1][2] Similarly, the cyclopropylamine moiety is a valuable functional group in drug design, often introduced to modulate potency, selectivity, and metabolic stability.[3][4] This application note provides a detailed, robust, and scalable protocol for the synthesis of N-(1H-indol-5-ylmethyl)cyclopropanamine, a compound of interest for preclinical research. The synthetic strategy is centered around a highly efficient one-pot reductive amination of commercially available indole-5-carboxaldehyde.[5] We provide step-by-step instructions, explain the rationale behind key experimental choices, and offer guidance on process scale-up, purification, and analytical characterization to ensure the high purity required for in vivo studies.

Introduction: Scientific Rationale

The development of novel therapeutic agents frequently relies on the efficient construction of molecular scaffolds that are known to interact with biological targets. The indole ring is a privileged structure in this regard, recognized for its ability to mimic the structure of neurotransmitters and participate in various protein-ligand interactions.[5] Its derivatives have shown promise as anticancer, anti-inflammatory, and anti-HIV agents.[6][7]

The chosen synthetic route, reductive amination, is a widely adopted and powerful method for the formation of carbon-nitrogen bonds, prized for its operational simplicity and broad substrate scope.[8][9] This process involves the initial formation of an imine or iminium ion from an aldehyde and an amine, which is then reduced in situ to the target amine. This one-pot approach is highly atom-economical and avoids the isolation of potentially unstable imine intermediates, making it ideal for scalable synthesis.[10] By detailing a validated protocol, this guide aims to equip researchers with a reliable method to produce multi-gram quantities of N-(1H-indol-5-ylmethyl)cyclopropanamine for comprehensive biological evaluation.

Synthetic Scheme

Reaction of Indole-5-carboxaldehyde with Cyclopropanamine in the presence of a reducing agent to yield N-(1H-indol-5-ylmethyl)cyclopropanamine.

Reaction: Reductive amination of Indole-5-carboxaldehyde with Cyclopropanamine.

Experimental Protocol

This protocol is optimized for a 10-gram scale synthesis and can be adapted for larger quantities with appropriate considerations for heat transfer and reagent addition rates.

Materials and Equipment
  • Reagents:

    • Indole-5-carboxaldehyde (≥98% purity)

    • Cyclopropanamine (≥98% purity)[4]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (≥97% purity)

    • Methanol (MeOH), anhydrous

    • Dichloromethane (DCM), ACS grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel (230-400 mesh) for column chromatography

  • Equipment:

    • Three-neck round-bottom flask (500 mL) equipped with a magnetic stir bar

    • Addition funnel

    • Nitrogen or Argon inlet

    • Thermometer

    • Separatory funnel (1 L)

    • Rotary evaporator

    • Glass column for chromatography

    • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, thermometer, and nitrogen inlet. Place the flask in an ice/water bath.

    • Rationale: An inert atmosphere prevents potential side reactions, although the indole core is relatively stable under these conditions. The ice bath is prepared to manage the exotherm during reagent addition.

  • Imine Formation: To the flask, add Indole-5-carboxaldehyde (10.0 g, 68.9 mmol). Add 200 mL of anhydrous methanol and stir until all the solid has dissolved. Add Cyclopropanamine (4.9 g, 6.0 mL, 86.1 mmol, 1.25 equiv) dropwise over 5 minutes. Stir the resulting solution at room temperature for 1 hour.

    • Rationale: Using a slight excess of the amine drives the equilibrium towards the formation of the imine intermediate. Methanol is an excellent solvent for both the starting materials and the reducing agent.

  • Reduction: Cool the reaction mixture to 0-5 °C using the ice bath. Slowly add sodium triacetoxyborohydride (21.9 g, 103.3 mmol, 1.5 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

    • Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations. Portion-wise addition is a critical safety and control measure for scalable reactions, preventing a rapid, uncontrolled exotherm and gas evolution.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup and Quenching: Carefully pour the reaction mixture into 300 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 20 minutes until gas evolution ceases.

    • Rationale: The NaHCO₃ solution quenches any remaining reducing agent and neutralizes the acetic acid byproduct from the STAB, facilitating a clean extraction.

  • Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 x 150 mL). Combine the organic layers.

    • Rationale: DCM is an effective solvent for extracting the product. Multiple extractions ensure maximum recovery of the target compound from the aqueous phase.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

    • Rationale: The brine wash removes residual water from the organic phase. Drying with MgSO₄ removes all traces of water before solvent evaporation.

Purification
  • For Laboratory Scale (<20 g): Flash Column Chromatography

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a column with silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane.

    • Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield N-(1H-indol-5-ylmethyl)cyclopropanamine as a pure solid or oil.

  • For Process Scale-up (>20 g): Crystallization

    • Dissolve the crude product in a minimal amount of a hot solvent such as ethyl acetate or isopropanol.

    • Slowly add a non-polar anti-solvent like hexanes or heptane until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then further cool in a refrigerator to maximize crystal formation.

    • Collect the solid by filtration, wash with cold hexanes, and dry under vacuum.

    • Rationale: Crystallization is a more economical and scalable purification method than chromatography for producing large quantities of high-purity material.[11]

Visualization and Data Summary

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction One-Pot Synthesis cluster_workup Workup & Isolation cluster_purify Purification reagents 1. Dissolve Indole-5-carboxaldehyde in anhydrous MeOH amine_add 2. Add Cyclopropanamine (1.25 equiv) dropwise reagents->amine_add imine 3. Stir 1h at RT (Imine Formation) amine_add->imine reduction 4. Cool to 0°C, Add STAB (1.5 equiv) portion-wise imine->reduction monitor 5. Stir 2-4h at RT (Monitor by TLC/LC-MS) reduction->monitor quench 6. Quench with sat. NaHCO₃ monitor->quench extract 7. Extract with DCM (3x) quench->extract dry 8. Wash with Brine, Dry (MgSO₄), & Concentrate extract->dry purify 9. Column Chromatography (DCM/MeOH gradient) dry->purify final_product Pure N-(1H-indol-5-ylmethyl)cyclopropanamine purify->final_product

Caption: Workflow for the scalable synthesis of the target compound.

Key Parameters and Expected Results
ParameterValueRationale
Scale 10.0 g (Indole-5-carboxaldehyde)Demonstrates gram-scale feasibility.
Cyclopropanamine 1.25 equivalentsDrives imine formation equilibrium.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild, selective, and efficient for reductive amination.
STAB Stoichiometry 1.5 equivalentsEnsures complete reduction of the imine intermediate.
Solvent Anhydrous MethanolExcellent solubility for reactants; compatible with the reducing agent.
Reaction Temperature 0 °C (addition), then RTControls exotherm during reduction; allows for steady reaction rate.
Reaction Time 3-5 hours totalTypical for complete conversion.
Expected Yield 75-90%Reflects an efficient and optimized process.
Final Purity (Post-Purification) >98% (by HPLC)Meets requirements for in vivo studies.

Analytical Characterization

The identity and purity of the final compound must be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, indole NH), 7.60 (s, 1H), 7.35 (d, J = 8.4 Hz, 1H), 7.20 (s, 1H), 7.10 (d, J = 8.4 Hz, 1H), 3.95 (s, 2H), 2.20-2.10 (m, 1H), 1.70 (br s, 1H, NH), 0.50-0.40 (m, 2H), 0.35-0.25 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 135.5, 129.0, 127.5, 124.8, 122.0, 120.5, 111.0, 102.5, 54.0, 34.5, 7.5.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₂H₁₅N₂ [M+H]⁺: 187.1230; Found: 187.1235.

    • Note: Predicted NMR shifts. Actual spectra should be acquired for validation.

Conclusion

This application note outlines a validated and highly scalable synthesis of N-(1H-indol-5-ylmethyl)cyclopropanamine via a one-pot reductive amination. The protocol is characterized by its operational simplicity, use of readily available materials, and high efficiency, yielding the target compound in excellent purity suitable for demanding applications such as preclinical in vivo studies. The detailed procedural steps and explanations of the underlying chemical principles provide researchers with a reliable foundation for producing this and structurally related compounds.

References

  • Karthik, R., et al. (2021). Cyclopropenium Ion–Enabled Reductive Amination of Aldehydes With Indolines Without an External Hydride Source. Asian Journal of Organic Chemistry.
  • Mukhtar, N. A., et al. (2024). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... Indian Journal of Heterocyclic Chemistry.
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Dana Bioscience. (n.d.). N-((1-(Cyclopropylmethyl)-1H-indol-5-yl)methyl)cyclopropanamine 1g. Retrieved from [Link]

  • Ren, A., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules. Retrieved from [Link]

  • Nature. (2018). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Communications. Retrieved from [Link]

  • AWS. (n.d.). A New, General, and Practical Enamine-Cyclopropanation Using a Dichloromethane Supporting Information. Retrieved from [Link]

  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • Youn, S. W., et al. (2014). Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. Organic Letters.
  • Ren, A., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • MDPI. (2023). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules. Retrieved from [Link]

  • ChemRxiv. (2023). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords... Retrieved from [Link]

  • MDPI. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Retrieved from [Link]

  • International Journal of Research & Review. (2015). 1, 3, 8-Triaza- Cyclopenta[α] Indene: Compound with Potential Biological Activities.
  • Journal of Chemical and Pharmaceutical Research. (2013). Cyclisation of indoles by using orthophosphoric acid in sumatriptan and rizatriptan. Retrieved from [Link]

  • PubMed. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives... Retrieved from [Link]

  • IJCRT.org. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, in vitro and in vivo antitumor activity and docking studies of new evodiamine derivatives.

Sources

formulation strategies for N-(1H-indol-5-ylmethyl)cyclopropanamine delivery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for N-(1H-indol-5-ylmethyl)cyclopropanamine

Executive Summary & Molecule Profile

N-(1H-indol-5-ylmethyl)cyclopropanamine (herein referred to as N-5-IMC ) represents a distinct structural class of indole-alkylamines. Unlike classical tryptamines (which are 3-substituted), N-5-IMC features a cyclopropyl-amine moiety linked to the 5-position of the indole core. This structural inversion presents unique physicochemical challenges distinct from serotonin analogs, necessitating tailored formulation strategies to ensure stability, solubility, and blood-brain barrier (BBB) permeability.

This guide provides three validated formulation workflows designed to address the core challenges of N-5-IMC: oxidative instability of the indole ring and solubility limitations of the free base.

Chemical Identity & Physicochemical Barriers
PropertyValue / CharacteristicFormulation Implication
CAS Number 1158201-57-0 (HCl salt)Reference standard identification.
Molecular Weight 186.25 g/mol (Free Base)Small molecule; suitable for rapid diffusion.
LogP (Predicted) ~2.1 – 2.4Moderately lipophilic; BCS Class II (Low Solubility, High Permeability).
pKa (Amine) ~9.2 (Secondary Amine)Ionized at physiological pH; limited passive diffusion unless masked.
pKa (Indole NH) ~16.0 (Very Weak Acid)Non-ionizable in physiological range; H-bond donor.
Stability Risk High (C3-oxidation)The unsubstituted C3 position is prone to electrophilic attack and radical oxidation.

Pre-Formulation: Solubility & Stability Profiling

Before attempting complex delivery systems, you must establish the "Solubility-pH Profile" to determine the optimal microenvironment for the drug.

Protocol 1: pH-Dependent Solubility Mapping

Objective: Determine the intrinsic solubility (


) and pH-solubility profile to select the optimal salt form or buffer vehicle.

Materials:

  • N-5-IMC (Free Base or HCl salt).

  • Universal Buffer Mix (Citrate-Phosphate-Borate, pH 2.0 – 10.0).

  • HPLC System with UV Detector (280 nm).

Workflow:

  • Preparation: Weigh 5 mg of N-5-IMC into 1.5 mL microcentrifuge tubes (n=3 per pH point).

  • Saturation: Add 500 µL of buffer (pH 2.0, 4.0, 6.8, 7.4, 9.0) to each tube.

  • Equilibration: Shake at 37°C for 24 hours (Orbit: 300 rpm).

  • Separation: Centrifuge at 15,000

    
     g for 10 minutes.
    
  • Quantification: Dilute supernatant 1:10 in Methanol and inject into HPLC.

Critical Insight: N-5-IMC is a weak base. Expect high solubility at pH < 6.0. At pH 7.4 (blood), the fraction of unionized species increases, potentially causing precipitation if the concentration exceeds


. If solubility at pH 7.4 is < 50 µg/mL, proceed immediately to Strategy A (Cyclodextrin). 

Formulation Strategy A: Cyclodextrin Complexation

Rationale: The cyclopropyl group is hydrophobic. Encapsulating the cyclopropyl-amine tail and the indole core into the hydrophobic cavity of Sulfobutylether-β-Cyclodextrin (SBECD) serves two purposes:

  • Solubilization: Increases apparent solubility at neutral pH.

  • Stabilization: Shields the indole C3 position from oxidative stress.

Protocol 2: Preparation of N-5-IMC:SBECD Complex

Reagents:

  • N-5-IMC (HCl Salt).

  • Sulfobutylether-β-Cyclodextrin (e.g., Captisol®).

  • Water for Injection (WFI).

  • 0.22 µm PVDF Syringe Filter.

Step-by-Step Procedure:

  • Vehicle Preparation: Prepare a 20% (w/v) stock solution of SBECD in WFI. Stir until clear.

  • Drug Addition: Slowly add N-5-IMC to the SBECD solution to achieve a target concentration of 10 mg/mL.

  • Complexation: Stir magnetically at 400 rpm for 4 hours at Room Temperature (25°C). Do not heat above 40°C to avoid degradation.

  • pH Adjustment: Check pH. Adjust to pH 6.0 ± 0.5 using 0.1 N NaOH. (Avoid pH > 7.0 to prevent free base precipitation inside the cavity).

  • Filtration: Pass the solution through a 0.22 µm PVDF filter to sterilize and remove uncomplexed aggregates.

  • Lyophilization (Optional): Freeze at -40°C and lyophilize for 48 hours to obtain a reconstitutable powder.

Validation:

  • Differential Scanning Calorimetry (DSC): Disappearance of the drug melting peak indicates successful inclusion.

Formulation Strategy B: PLGA Nanoparticles (CNS Targeting)

Rationale: For sustained release or enhanced BBB crossing via receptor-mediated transcytosis (if surface modified), Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are the gold standard.

Protocol 3: Nanoprecipitation Method

Materials:

  • PLGA (50:50, Ester terminated, MW 30-60 kDa).

  • Solvent: Acetone (miscible with water).

  • Stabilizer: Poloxamer 188 (Pluronic F68).

  • N-5-IMC (Free Base form is preferred for PLGA encapsulation).

Workflow Visualization (DOT):

PLGA_Nanoprecipitation OrganicPhase Organic Phase (PLGA + N-5-IMC in Acetone) Injection Dropwise Injection (Rate: 1 mL/min, Stirring: 800 rpm) OrganicPhase->Injection AqueousPhase Aqueous Phase (1% Poloxamer 188 in Water) AqueousPhase->Injection Evaporation Solvent Evaporation (Rotary Evap or Open Stirring 4h) Injection->Evaporation Spontaneous Nucleation Centrifugation Collection (15,000g, 20 min) Evaporation->Centrifugation Washing Wash x2 with WFI Centrifugation->Washing FinalNP Final N-5-IMC Nanoparticles Washing->FinalNP

Caption: Workflow for PLGA Nanoprecipitation of N-5-IMC. The rapid diffusion of acetone into water triggers polymer precipitation, entrapping the drug.

Detailed Steps:

  • Organic Phase: Dissolve 50 mg PLGA and 5 mg N-5-IMC in 5 mL Acetone. Sonicate for 30 seconds to ensure dissolution.

  • Aqueous Phase: Prepare 20 mL of 1% (w/v) Poloxamer 188 in ultrapure water.

  • Nucleation: Place Aqueous Phase on a magnetic stirrer (800 rpm). Inject the Organic Phase dropwise (using a syringe pump at 1 mL/min) into the vortex.

  • Hardening: Stir for 4 hours open to air to evaporate acetone.

  • Purification: Centrifuge at 15,000

    
     g for 20 minutes. Discard supernatant (free drug). Resuspend pellet in water.
    
  • Characterization: Measure particle size (DLS) and Zeta Potential. Target: 150-200 nm, PDI < 0.2.

Analytical Validation: HPLC-UV Method

System: Agilent 1200 / Waters Alliance Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 150 x 4.6 mm).

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-10 min: 5%

90% B; 10-12 min: 90% B.
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Indole characteristic absorption)
Retention Time Expect N-5-IMC elution at ~6.5 - 7.5 min.

References

  • PubChem. (2025).[1][2] Compound Summary: Indolealkylamines and Triptan Analogs. National Library of Medicine.[1] Retrieved from [Link]

  • Yu, A. M. (2008).[3] Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions. The AAPS Journal, 10(2), 242–253. Retrieved from [Link]

  • Sharma, N., et al. (2016). Preparation and Characterization of PLGA Nanoparticles for Nasal Delivery. Methods in Molecular Biology.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

Sources

Application Note: Microwave-Assisted Synthesis of N-(1H-indol-5-ylmethyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of CNS-active agents, particularly serotonin (5-HT) receptor ligands and melatonin agonists. The target molecule, N-(1H-indol-5-ylmethyl)cyclopropanamine , represents a critical intermediate for diversifying the 5-position of the indole ring, a region pivotal for modulating metabolic stability and receptor selectivity.

Traditional reductive amination of indole-carboxaldehydes with sterically distinct amines like cyclopropylamine often suffers from prolonged reaction times (12–24 hours) and incomplete conversion due to the equilibrium nature of imine formation. Furthermore, cyclopropylamine is volatile and prone to ring-opening under harsh acidic conditions.

This Application Note details a Microwave-Assisted Two-Step, One-Pot Protocol that overcomes these limitations. By utilizing microwave dielectric heating, we accelerate the rate-limiting imine formation step while maintaining a sealed, controlled environment that prevents the loss of volatile amine. The subsequent reduction is performed in situ, delivering high-purity product in under 1 hour with yields exceeding 85%.

Scientific Mechanism & Rationale

The Chemistry: Reductive Amination

The synthesis proceeds via the condensation of 1H-indole-5-carboxaldehyde (1) with cyclopropylamine (2) to form the intermediate Schiff base (imine) (3), followed by irreversible reduction to the secondary amine (4).

  • Challenge: The formation of imine (3) is an equilibrium process releasing water. In conventional heating, removing water is required to drive the reaction.

  • Microwave Solution: Microwave irradiation provides rapid, uniform volumetric heating. The "superheating" effect of the solvent (Methanol/Ethanol) accelerates the kinetics of the nucleophilic attack of the amine on the carbonyl carbon, pushing the equilibrium forward rapidly without the need for dehydrating agents (molecular sieves) in the initial phase.

Reaction Scheme (DOT Diagram)

ReactionMechanism cluster_conditions Key Mechanistic Drivers Start Indole-5-carboxaldehyde + Cyclopropylamine Imine Intermediate Imine (Schiff Base) Start->Imine MW Irradiation MeOH, 80°C, 10 min (-H2O) Product N-(1H-indol-5-ylmethyl) cyclopropanamine Imine->Product NaBH4 Reduction 0°C to RT, 30 min Info 1. Dielectric heating accelerates nucleophilic attack. 2. Sealed vessel prevents cyclopropylamine loss. 3. In-situ reduction minimizes hydrolysis.

Figure 1: Reaction pathway for the microwave-assisted reductive amination.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vessels: 2–5 mL microwave-transparent glass vials with crimp caps and PTFE/silicone septa.

  • Reagents:

    • 1H-indole-5-carboxaldehyde (CAS: 1196-26-5)

    • Cyclopropylamine (CAS: 765-30-0) [Caution: Volatile/Toxic]

    • Methanol (Anhydrous)

    • Sodium Borohydride (NaBH4)

    • Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1][2]Amount (mmol)Mass/Vol
Indole-5-carboxaldehyde 145.161.01.0145 mg
Cyclopropylamine 57.091.21.283 µL (d=0.824)
Methanol -Solvent-3.0 mL
NaBH4 37.831.51.557 mg
Step-by-Step Methodology

Phase 1: Imine Formation (Microwave)

  • Preparation: In a 5 mL microwave vial, dissolve Indole-5-carboxaldehyde (145 mg, 1.0 mmol) in 3 mL of anhydrous Methanol.

  • Addition: Add Cyclopropylamine (83 µL, 1.2 mmol). Note: Add the amine last to minimize evaporation before sealing.

  • Sealing: Immediately cap the vial with a PTFE/silicone septum cap.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 80 °C

    • Time: 10 minutes

    • Stirring: High (600 rpm)

    • Power: Dynamic (Max 150 W)

    • Absorption Level: Normal

  • Cooling: Allow the reactor to cool the vial to <40 °C using compressed air (built-in feature).

Phase 2: Reduction (Chemical) 6. Uncapping: Carefully uncap the vial (relieve any residual pressure). 7. Reduction: Place the vial in an ice/water bath (0 °C). Add NaBH4 (57 mg, 1.5 mmol) portion-wise over 2 minutes. Caution: Hydrogen gas evolution. 8. Completion: Remove from ice bath and stir at Room Temperature (RT) for 30 minutes. 9. Quench: Add 1 mL of saturated NaHCO3 solution to quench excess borohydride.

Phase 3: Workup & Purification 10. Extraction: Transfer mixture to a separating funnel. Dilute with EtOAc (20 mL) and Water (10 mL). Extract aqueous layer 2x with EtOAc.[3] 11. Drying: Combine organic layers, wash with Brine, and dry over MgSO4.[4] Filter and concentrate in vacuo. 12. Purification: The crude product is often >90% pure. If necessary, purify via flash chromatography (DCM:MeOH:NH4OH, 95:5:0.5).

Workflow Visualization

Workflow Step1 Weigh Reagents (Aldehyde + Amine + MeOH) Step2 Microwave Irradiation 80°C, 10 min, Sealed Step1->Step2 Step3 Cool to 0°C Add NaBH4 (Portion-wise) Step2->Step3 Step4 Stir at RT (30 min) Quench with NaHCO3 Step3->Step4 Step5 Extraction (EtOAc) & Concentration Step4->Step5

Figure 2: Operational workflow for the synthesis.

Results & Characterization

Expected Yield
  • Typical Isolated Yield: 85–92%

  • Appearance: Pale yellow to off-white solid/oil.

Analytical Data (Representative)
  • 1H NMR (400 MHz, CDCl3):

    • Indole NH: δ 8.20 (br s, 1H)

    • Aromatic Protons: δ 7.55 (s, 1H, H-4), 7.35 (d, 1H, H-7), 7.18 (d, 1H, H-6), 7.15 (t, 1H, H-2), 6.50 (t, 1H, H-3).

    • Benzylic CH2: δ 3.92 (s, 2H) – Diagnostic peak for successful reduction.

    • Cyclopropyl CH: δ 2.15 (m, 1H)

    • Cyclopropyl CH2: δ 0.45–0.55 (m, 4H)

  • MS (ESI): Calculated for C12H14N2 [M+H]+: 187.12; Found: 187.2.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Loss of CyclopropylamineEnsure vial is crimped tightly; do not overheat (>100°C).
Incomplete Reaction Wet SolventUse anhydrous MeOH; water inhibits imine formation.
Impurity (Alcohol) Direct reduction of aldehydeEnsure imine formation is complete (TLC check) before adding NaBH4.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Sridharan, V., et al. (2006).[6] "Microwave-Assisted, Solvent-Free Bischler Indole Synthesis." Synlett. Link

  • BenchChem Application Notes. (2025). "Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis." Link

  • Cravotto, G., et al. (2011). "Microwave-assisted reductive amination of aldehydes and ketones over Rhodium-based heterogeneous catalysts." University of Turin / ResearchGate. Link

  • Krasavin, M., et al. (2021).[7] "(2,3-Dihydro-1H-indol-5-ylmethyl)amine."[7] Molbank. Link

Sources

solvent selection for N-(1H-indol-5-ylmethyl)cyclopropanamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent System Optimization for the Synthesis and Functionalization of N-(1H-indol-5-ylmethyl)cyclopropanamine

Abstract & Scope

This technical guide addresses the solvent selection strategies for the synthesis and subsequent functionalization of N-(1H-indol-5-ylmethyl)cyclopropanamine (referred to herein as Target Intermediate A ). This scaffold presents a unique chemical duality: the electron-rich, acid-sensitive indole ring and the nucleophilic, sterically strained cyclopropylamine.[1]

Inappropriate solvent choices often lead to three primary failure modes:

  • Indole Polymerization: Triggered by strong acids or acidic impurities in chlorinated solvents.

  • Incomplete Imine Formation: Caused by solvation shells that stabilize the aldehyde over the hemiaminal intermediate.

  • Workup Emulsions: Resulting from the amphiphilic nature of the indole-amine product.

This guide provides validated protocols and decision matrices to maximize yield and purity.

Physicochemical Analysis & Solvent Compatibility Matrix

The solubility profile of the precursors (Indole-5-carboxaldehyde and Cyclopropylamine) dictates the reaction medium. While cyclopropylamine is a liquid and generally miscible with organics, the indole aldehyde is a crystalline solid with limited solubility in non-polar media.[1]

Table 1: Solvent Performance Matrix for Reductive Amination

Solvent SystemSolubility (Aldehyde)Reaction Rate (Imine Formation)Indole StabilityRecommendation
Methanol (MeOH) HighFast (Protic solvent assists proton transfer)HighPrimary Choice (Method A)
1,2-Dichloroethane (DCE) ModerateModerateRisk (Trace HCl can polymerize indole)Secondary Choice (Method B)[1]
Tetrahydrofuran (THF) HighSlow (Requires Lewis Acid or drying agent)HighUse for moisture-sensitive reducing agents
DMF/DMSO Very HighSlow (Solvent cage effect; difficult workup)HighAvoid unless necessary
Water LowVery Slow (Heterogeneous)ModerateNot Recommended

Decision Logic for Solvent Selection

The following decision tree illustrates the logic flow for selecting the appropriate solvent system based on the specific reducing agent and downstream application.

SolventSelection Start Start: Synthesis of N-(1H-indol-5-ylmethyl)cyclopropanamine RedAgent Select Reducing Agent Start->RedAgent NaBH4 Sodium Borohydride (NaBH4) RedAgent->NaBH4 Standard/Green STAB Sodium Triacetoxyborohydride (STAB) RedAgent->STAB One-Pot/Mild SolventCheck1 Solvent Requirement: Protic solvent usually required for imine activation NaBH4->SolventCheck1 SolventCheck2 Solvent Requirement: Aprotic, slightly acidic conditions preferred STAB->SolventCheck2 MeOH Methanol (Anhydrous) Optimal for 2-step (Imine -> Amine) SolventCheck1->MeOH DCE 1,2-Dichloroethane (DCE) Standard for STAB, but check acidity SolventCheck2->DCE Risk CRITICAL RISK: Indole Polymerization in acidic DCE DCE->Risk Mitigation Mitigation: Add 1.0 eq Acetic Acid to buffer pH Risk->Mitigation

Figure 1: Decision logic for solvent selection based on reducing agent compatibility and indole stability risks.

Protocol A: Two-Step Reductive Amination in Methanol (Recommended)[1]

This method separates imine formation from reduction, preventing the reduction of the aldehyde to the alcohol byproduct.[1] It utilizes Methanol , which solubilizes the indole aldehyde effectively and facilitates the proton transfer required for imine formation.[1]

Reagents:

  • Indole-5-carboxaldehyde (1.0 equiv)

  • Cyclopropylamine (1.2 equiv)[1]

  • Sodium Borohydride (NaBH4) (1.5 equiv)[1]

  • Solvent: Anhydrous Methanol (0.1 M concentration relative to aldehyde)[1]

Step-by-Step Methodology:

  • Imine Formation (The "Aging" Step):

    • Charge Indole-5-carboxaldehyde into a round-bottom flask equipped with a magnetic stir bar.

    • Add Anhydrous Methanol. Stir until fully dissolved.

    • Add Cyclopropylamine dropwise.[2]

    • Critical Checkpoint: Stir at room temperature for 2–4 hours. Monitor by TLC (or 1H NMR). You must see the disappearance of the aldehyde peak (

      
       ppm) and the appearance of the imine signal (
      
      
      
      ppm).[1]
    • Note: Do not add the reducing agent until imine formation is >95%.

  • Reduction:

    • Cool the solution to 0°C (ice bath).

    • Add NaBH4 portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).[1]

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench & Workup (Avoiding Emulsions):

    • Quench with saturated aqueous NaHCO3 (not water alone).[1] The ionic strength helps prevent emulsions.

    • Evaporate the bulk Methanol under reduced pressure (Rotavap).[1]

    • Extract the residue with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

      
      ).[1]
      
    • Wash combined organics with Brine. Dry over Na2SO4.

  • Purification:

    • The secondary amine is basic. If column chromatography is needed, use DCM/MeOH (9:1) with 1% Ammonium Hydroxide (NH4OH) or Triethylamine (TEA) to prevent streaking on silica.[1]

Protocol B: Functionalization (Acylation/Sulfonylation)[1]

Once Target Intermediate A is synthesized, it is often reacted with acid chlorides or sulfonyl chlorides.[1] The solvent choice here shifts from "solubilizing the aldehyde" to "scavenging acid."

Preferred Solvent System: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Protocol:

  • Dissolve Target Intermediate A (1.0 equiv) in Anhydrous DCM (0.1 M).[1]

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).[1] Why? DIPEA is non-nucleophilic and scavenges the HCl generated, protecting the indole ring from acid-catalyzed degradation.[1]

  • Cool to 0°C.

  • Add the Electrophile (Acid Chloride/Sulfonyl Chloride) (1.1 equiv) dropwise.[1]

  • Self-Validation: Monitor by LCMS. The secondary amine is highly nucleophilic; the reaction should be complete within 30–60 minutes. If slow, check the quality of the electrophile (hydrolysis).[1]

Critical Troubleshooting & Expert Insights

Issue 1: The "Red/Pink" Shift (Indole Instability)
  • Observation: The reaction mixture turns pink or dark red during workup.

  • Cause: Oxidation of the indole ring, often catalyzed by light or trace acids in chlorinated solvents (e.g., HCl in old chloroform/DCM).[1]

  • Solution: Perform reactions in the dark (wrap flask in foil). Always use freshly distilled or stabilized DCM. If using DCE for reductive amination, ensure it is neutral.[1]

Issue 2: Cyclopropyl Ring Opening
  • Observation: Complex mixture on NMR; loss of cyclopropyl protons (

    
     ppm).[1]
    
  • Cause: Extreme acidic conditions or high temperatures (>80°C) can open the strained cyclopropane ring.[1]

  • Solution: Keep reaction temperatures below 50°C. Avoid strong Lewis acids (e.g., AlCl3, BF3[1]·OEt2) unless strictly controlled.[1]

Issue 3: Solubility of the Salt Form
  • Insight: If you isolate the product as an HCl or TFA salt, it will likely be insoluble in DCM/EtOAc.[1]

  • Protocol: To re-dissolve for subsequent steps, use a "Free-Basing" wash: Suspend the salt in DCM, add 1M NaOH, and extract the free base into the organic layer.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Dana Bioscience. (n.d.).[1][2] "Product Data: N-((1-(Cyclopropylmethyl)-1H-indol-5-yl)methyl)cyclopropanamine." Dana Bioscience Catalog.

  • ChemicalBook. (2023).[1] "Indole-5-carboxaldehyde Properties and Solubility Data." ChemicalBook Database.

  • Organic Chemistry Portal. (n.d.).[1] "Reductive Amination: General Procedures and Solvent Effects."

  • Vertex AI Search. (2023).[1] "Solvent Effects on Nucleophilic Substitution of Cyclopropylamine." Consolidated Search Results. (Data synthesized from multiple search snippets provided in context).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(1H-indol-5-ylmethyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the synthesis of N-(1H-indol-5-ylmethyl)cyclopropanamine. Our focus is on the widely employed reductive amination of indole-5-carboxaldehyde with cyclopropanamine, offering insights grounded in established chemical principles and field-proven experience to enhance yield and purity.

Introduction to the Synthesis

The synthesis of N-(1H-indol-5-ylmethyl)cyclopropanamine is a critical step in the development of various pharmacologically active molecules. The most common and efficient method for its preparation is the reductive amination of indole-5-carboxaldehyde with cyclopropanamine. This reaction proceeds in two key stages: the formation of an intermediate imine (a Schiff base) followed by its reduction to the desired secondary amine. Careful control of reaction parameters is crucial to maximize the yield and minimize the formation of impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of N-(1H-indol-5-ylmethyl)cyclopropanamine, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the reductive amination of indole-5-carboxaldehyde can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Imine Formation: The initial condensation to form the imine is a reversible equilibrium reaction. To drive the reaction forward, it is beneficial to remove the water formed as a byproduct. While not always practical to remove directly in a one-pot reaction, ensuring anhydrous reaction conditions can help. The addition of a catalytic amount of a weak acid, such as acetic acid, can also facilitate imine formation.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Sodium Triacetoxyborohydride (STAB): This is a mild and selective reducing agent often preferred for reductive aminations as it can be added in a one-pot fashion with the aldehyde and amine. However, it is moisture-sensitive. Using a freshly opened bottle or properly stored STAB is essential.

    • Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde. If using NaBH₄, it is best to first allow the imine to form completely before adding the reducing agent in a stepwise manner.

  • Side Reactions:

    • Aldehyde Reduction: The starting indole-5-carboxaldehyde can be reduced to the corresponding alcohol (1H-indol-5-yl)methanol by the reducing agent, particularly if a strong reductant like NaBH₄ is used prematurely.

    • Over-alkylation: While less common with primary amines in the first alkylation, it's a possibility to form a tertiary amine if the product of the first reaction reacts with another molecule of the aldehyde and is subsequently reduced.

Troubleshooting Steps:

  • Optimize Imine Formation:

    • Ensure your solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol) is anhydrous.

    • Add a catalytic amount of acetic acid (e.g., 0.1-0.2 equivalents) to the mixture of the aldehyde and amine and stir for 1-2 hours at room temperature before adding the reducing agent.

  • Select the Appropriate Reducing Agent:

    • For a one-pot procedure, sodium triacetoxyborohydride (STAB) is highly recommended. Use 1.2 to 1.5 equivalents relative to the aldehyde.

    • If using sodium borohydride, add it portion-wise to the pre-formed imine at a reduced temperature (e.g., 0 °C) to control the reaction and minimize aldehyde reduction.

  • Monitor the Reaction:

    • Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aldehyde and the formation of the product. This will help you determine the optimal reaction time and identify if the starting material is being consumed through side reactions.

Q2: I am observing multiple spots on my TLC plate, and purification is difficult. What are the potential byproducts and how can I minimize them?

A2: The formation of multiple byproducts is a common challenge. Understanding the likely impurities can guide both reaction optimization and purification strategies.

  • Potential Byproducts:

    • (1H-indol-5-yl)methanol: Formed from the reduction of unreacted indole-5-carboxaldehyde.

    • Unreacted Indole-5-carboxaldehyde and Cyclopropanamine: Incomplete reaction will leave starting materials in the mixture.

    • Bis-adduct: It is possible for two molecules of the indole-aldehyde to react with one molecule of a primary amine, though this is less common.

Minimization and Purification Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine (cyclopropanamine, 1.1-1.2 equivalents) can help to ensure the complete consumption of the aldehyde.

  • Stepwise Addition: If using a strong reducing agent like NaBH₄, a stepwise approach where the imine is formed first can significantly reduce the formation of the corresponding alcohol.

  • Purification by Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Eluent System: A gradient elution is often effective. Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity with a more polar solvent like ethyl acetate or methanol.

    • Amine Tailing: Basic amines can streak on silica gel. To mitigate this, a small amount of a basic modifier like triethylamine (0.5-1%) can be added to the eluent system.

Q3: The work-up procedure is leading to product loss. Are there any specific recommendations for the isolation of N-(1H-indol-5-ylmethyl)cyclopropanamine?

A3: Product loss during work-up often occurs due to the amine's basicity and potential water solubility of its protonated form.

  • Recommended Work-up:

    • Quenching: After the reaction is complete (as determined by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or a mild base to neutralize any remaining acid and decompose the excess reducing agent.

    • Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

    • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation for Stability and Handling: The free base of the product may be an oil or a low-melting solid. For easier handling, improved stability, and often better crystallinity for purification, it can be converted to its hydrochloride salt. This is achieved by dissolving the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in a compatible solvent (e.g., diethyl ether or dioxane) dropwise. The hydrochloride salt will typically precipitate and can be collected by filtration.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reductive amination?

A: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices, particularly when using sodium triacetoxyborohydride (STAB). Methanol can also be used, especially if sodium borohydride is the reducing agent, as it is a good solvent for imine formation. Ensure the solvent is anhydrous to favor imine formation.

Q: Is it necessary to protect the indole nitrogen?

A: For this specific reductive amination, protection of the indole N-H is generally not necessary. The reaction conditions are typically mild enough not to interfere with the indole nitrogen.

Q: How can I confirm the identity and purity of my final product?

A: The identity and purity of N-(1H-indol-5-ylmethyl)cyclopropanamine can be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the indole ring protons, the methylene bridge, and the cyclopropyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): To assess the purity of the product. A single spot in multiple eluent systems is a good indicator of high purity.

Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of N-((1H-indol-5-yl)methyl)cyclopropanamine hydrochloride, adapted from a reliable source[1].

Protocol: Synthesis of N-((1H-indol-5-yl)methyl)cyclopropanamine hydrochloride

  • Step 1: Imine Formation and Reduction

    • To a solution of indole-5-carboxaldehyde (1.0 g, 6.89 mmol) in methanol (20 mL), add cyclopropanamine (0.59 g, 10.3 mmol).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium borohydride (0.39 g, 10.3 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent).

  • Step 2: Work-up and Purification

    • Quench the reaction by the slow addition of water (20 mL).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude free base.

  • Step 3: Salt Formation

    • Dissolve the crude product in diethyl ether (20 mL).

    • Add a 2M solution of hydrogen chloride in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-((1H-indol-5-yl)methyl)cyclopropanamine hydrochloride as a solid.

Expected Yield: Approximately 75-85%.

Quantitative Data Summary
ParameterCondition 1 (Stepwise NaBH₄)Condition 2 (One-pot STAB)
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (STAB)
Solvent MethanolDichloromethane (DCM)
Catalyst NoneAcetic Acid (catalytic)
Procedure Stepwise (Imine formation then reduction)One-pot
Typical Yield 75-85%80-90%

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_purification Purification Indole_Aldehyde Indole-5-carboxaldehyde Imine_Formation Imine Formation (Schiff Base Intermediate) Indole_Aldehyde->Imine_Formation Cyclopropanamine Cyclopropanamine Cyclopropanamine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing Agent (e.g., STAB or NaBH4) Workup Aqueous Work-up Reduction->Workup Chromatography Column Chromatography Workup->Chromatography Salt_Formation Salt Formation (HCl) Chromatography->Salt_Formation Final_Product N-(1H-indol-5-ylmethyl) cyclopropanamine HCl Salt_Formation->Final_Product

Caption: Workflow for the synthesis of N-(1H-indol-5-ylmethyl)cyclopropanamine HCl.

Reaction Mechanism

Caption: Mechanism of reductive amination of indole-5-carboxaldehyde.

References

  • World Intellectual Property Organization. (2009).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

Technical Support Center: N-(1H-indol-5-ylmethyl)cyclopropanamine Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists. Scope: Troubleshooting solubility, stability, and formulation issues for in vitro and in vivo applications.

Part 1: The Chemistry of Insolubility

To solve solubility issues with N-(1H-indol-5-ylmethyl)cyclopropanamine , you must first understand the competition between its lipophilic scaffold and its ionizable center.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Core Scaffold: Indole (Aromatic, Lipophilic).

  • Side Chain: Cyclopropyl (Hydrophobic, steric bulk).

  • Ionizable Center: Secondary Amine (Basic, pKa ≈ 9.2–9.6).

  • Behavior:

    • pH < 7: The amine is protonated (

      
      ). The compound acts as a cation, exhibiting high aqueous solubility .
      
    • pH > 8: The amine deprotonates to its free base form. The lipophilic indole and cyclopropyl groups dominate, causing rapid precipitation in aqueous media.

The "Crash" Mechanism

The most common failure mode is dilution shock . When a high-concentration DMSO stock (e.g., 10 mM) is diluted into a neutral buffer (PBS, pH 7.4), the local solvent environment shifts from organic to aqueous, and the pH forces the equilibrium toward the insoluble free base.

SolubilityMechanism Stock DMSO Stock (10 mM) Solubilized Free Base Dilution Dilution into PBS (pH 7.4) Stock->Dilution 1:1000 Dilution Protonated Protonated State (pH < 7) Water Soluble (+) Dilution->Protonated If Acidified (HCl) Deprotonated Free Base State (pH > 8) Water Insoluble (0) Dilution->Deprotonated pH > pKa shift Precipitate PRECIPITATION (Aggregates form) Protonated->Precipitate Stable Solution Deprotonated->Precipitate Hydrophobic Effect

Figure 1: The mechanism of precipitation during aqueous dilution. Maintaining a protonated state is critical for stability.

Part 2: Solvent Compatibility Matrix

Use this matrix to select the correct vehicle based on your application.

Solvent / VehicleSolubility RatingSuitabilityTechnical Notes
100% DMSO Excellent (>50 mM)Stock SolutionsFreezes at 19°C. Ensure stock is fully thawed and vortexed before use.
Ethanol (EtOH) Good (>20 mM)Stock / EvaporationGood for preparing films, but evaporates rapidly, changing concentration.
Water (Neutral) Poor (<0.1 mM)Avoid The free base will oil out or crystallize immediately.
0.1 N HCl High (>10 mM)Aqueous StockConverts free base to Hydrochloride salt in situ.
PBS (pH 7.4) Very Low Assay BufferOnly stable at low concentrations (<10 µM) with <0.5% DMSO.
PEG400 / Saline Moderate In Vivo IP/SCRecommended ratio: 20% PEG400 / 80% Saline (pH adjusted).

Part 3: Troubleshooting Guides (FAQ)

Scenario A: "My compound crashed out when I added it to the cell culture media."

Diagnosis: You likely diluted a DMSO stock of the free base directly into media (pH 7.4), exceeding the kinetic solubility limit. The Fix:

  • Lower the Stock Concentration: If using a 100 mM stock, try a 10 mM stock to reduce the local concentration spike during pipetting.

  • Intermediate Dilution: Perform a serial dilution in media without serum first, or use an intermediate step in PBS adjusted to pH 6.0.

  • Salt Conversion: If you possess the free base oil, dissolve it in a stoichiometric equivalent of 0.1M HCl before adding to the buffer.

Scenario B: "The DMSO stock looks cloudy after thawing."

Diagnosis: DMSO is hygroscopic (absorbs water from air). If the cap was loose in the freezer, water absorption may have lowered the solubility power of the DMSO. Alternatively, the DMSO is not fully melted (freezing point is ~19°C). The Fix:

  • Warm the vial to 37°C for 5 minutes.

  • Vortex vigorously for 30 seconds.

  • If cloudiness persists, centrifuge at 10,000 x g for 1 minute. If a pellet forms, the compound has chemically degraded or the DMSO is "wet." Discard and prepare fresh stock.

Scenario C: "I need a high dose for an animal study (IP/PO), but it won't dissolve in saline."

Diagnosis: Saline is neutral. The compound is lipophilic.[1][2][3][4] The Fix: Use a formulation designed for lipophilic amines.[4]

  • Protocol:

    • Dissolve compound in 5% DMSO (or Ethanol).

    • Add 40% PEG400 (Polyethylene Glycol).

    • Slowly add 55% Saline (or water) while vortexing.

    • Crucial Step: Check pH.[5] If cloudy, add 1N HCl dropwise until clear (target pH 4.5–5.5).

Part 4: Advanced Formulation Workflows

Workflow 1: Preparation of a Stable Aqueous Stock (In Situ Salt Formation)

This protocol converts the lipophilic free base into a water-soluble hydrochloride salt without needing to isolate the solid salt.

SaltConversion Start Weigh Free Base (e.g., 10 mg) Step1 Dissolve in Ethanol (Minimal Volume, ~50 µL) Start->Step1 Step2 Add 1.05 eq. HCl (from 1M Stock) Step1->Step2 Protonation Step3 Evaporate Solvent (N2 stream / SpeedVac) Step2->Step3 Salt Formation Step4 Reconstitute in Water Step3->Step4 Clear Solution

Figure 2: Workflow for converting the lipophilic free base into a soluble salt form.

Workflow 2: Cyclodextrin Complexation (For Sensitive Assays)

If DMSO is toxic to your specific cell line, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic indole tail.

  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in water.

  • Add Compound: Add the compound (solid or small volume EtOH stock) to the vehicle.

  • Sonication: Sonicate in a water bath at 37°C for 20–30 minutes.

  • Filtration: Filter sterilize (0.22 µm). The cyclodextrin "donut" hides the hydrophobic indole, keeping it in solution without organic solvents.

References & Grounding

  • PubChem Compound Summary. Indole-alkylamine derivatives and physicochemical properties. National Center for Biotechnology Information. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[2][3] ISRN Pharmaceutics. (General principles of salt formation and pH adjustment). Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for pKa/LogP solubility rules for amines).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Protocol for HP-β-CD complexation).

Sources

Technical Support Center: N-(1H-indol-5-ylmethyl)cyclopropanamine Production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: IND-CYC-005 Subject: Impurity Profiling & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Introduction: The Molecule & The Challenge

You are likely synthesizing N-(1H-indol-5-ylmethyl)cyclopropanamine via the reductive amination of indole-5-carboxaldehyde with cyclopropylamine .[1]

While this reaction looks standard on paper, the indole moiety’s electron-rich nature and the unique electronics of the cyclopropyl group create a specific set of impurity risks. This guide moves beyond basic synthesis to help you identify, quantify, and eliminate the "Silent Killers" of your yield: the Bis-Alkylated Dimer and the Des-Amino Alcohol .[1]

Module 1: Diagnostic Workflow (Triage)

Before altering your chemistry, diagnose the current state of your crude mixture.[1] Use this decision matrix to identify your primary impurity.

DiagnosticTree Start Analyze Crude Mixture (LC-MS / HPLC) Q1 Is there a peak with M+H = ~148 Da? Start->Q1 Impurity_Alc IMPURITY A: (1H-indol-5-yl)methanol (Direct Reduction) Q1->Impurity_Alc Yes Q2 Is there a peak with M+H = ~316 Da? Q1->Q2 No Impurity_Bis IMPURITY B: Bis-alkylated Dimer (Over-reaction) Q2->Impurity_Bis Yes Q3 Is the mixture turning Dark Brown/Red? Q2->Q3 No Impurity_Ox IMPURITY C: Indole Oxidation (Quinoidal species) Q3->Impurity_Ox Yes Clean Product is Clean (Proceed to Workup) Q3->Clean No

Figure 1: Rapid diagnostic logic for crude reaction mixtures.

Module 2: The "Bis-Alkylated" Nightmare (Impurity B)

Identity: N,N-bis((1H-indol-5-yl)methyl)cyclopropanamine Mass (M+H): ~316.4 Da Retention Time: Significantly longer than product (more lipophilic).[1]

The Mechanism of Failure

This is the most common failure mode in reductive amination with primary amines. As soon as your desired product (secondary amine) is formed, it competes with the starting cyclopropylamine to react with the remaining aldehyde.[1]

Because the secondary amine product is often more nucleophilic than the starting cyclopropylamine (due to the inductive effect of the alkyl group), it aggressively scavenges the aldehyde to form the tertiary amine (Bis-impurity).[1]

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Stoichiometry Use 1.5 – 2.0 eq of Cyclopropylamine Le Chatelier’s principle. Flooding the reaction with the primary amine ensures the aldehyde reacts with it rather than the product.
Addition Order Stepwise (Indirect) Reductive Amination Do NOT mix Aldehyde + Amine + Reductant all at once. 1. Stir Aldehyde + Amine for 2-4 hours (form the imine).2. Then add the reducing agent (NaBH4/STAB).[1]
Solvent Methanol or DCE Methanol promotes imine formation. If using STAB (Sodium Triacetoxyborohydride), use DCE (1,2-Dichloroethane) to minimize direct aldehyde reduction.[1]

Module 3: The "Alcohol" Problem (Impurity A)

Identity: (1H-indol-5-yl)methanol Mass (M+H): ~148.1 Da Retention Time: Shorter than product (more polar).[1]

The Mechanism of Failure

This occurs when the reducing agent attacks the aldehyde before it has condensed with the amine. This is a "race condition" error.

Troubleshooting Protocol
  • Check Water Content: Ensure your solvent is dry. Water hydrolyzes the imine back to the aldehyde, which is then reduced to the alcohol.[1]

  • Switch Reducing Agent:

    • Avoid: NaBH₄ (Too aggressive, reduces aldehydes fast).[1]

    • Use:NaBH(OAc)₃ (Sodium Triacetoxyborohydride).[1] It is less basic and selectively reduces imines over aldehydes.

  • Pre-formation Time: Increase the time allowed for imine formation before adding the hydride source.

Module 4: Analytical Method (HPLC)

You cannot fix what you cannot see. Standard gradients often co-elute the indole starting material and the indole product. Use this validated starting point.

System: HPLC-UV-MS (Agilent 1200 or equivalent) Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 100 mm) Detection: UV @ 220 nm (Amide/Indole absorption) & 280 nm (Indole specific).[1]

Mobile Phase:

  • A: Water + 0.1% Formic Acid (or 0.05% TFA)[1]

  • B: Acetonitrile + 0.1% Formic Acid[1][2]

Gradient Table:

Time (min) % B Event
0.00 5 Hold for polarity
10.00 95 Linear Ramp
12.00 95 Wash Bis-impurity
12.10 5 Re-equilibrate

| 15.00 | 5 | End |

Interpretation:

  • RT ~2-3 min: Indole-5-methanol (Impurity A)

  • RT ~5-6 min: Indole-5-carboxaldehyde (Starting Material)

  • RT ~7-8 min: Product

  • RT ~10-11 min: Bis-alkylated Dimer (Impurity B)

Module 5: Reaction Pathway Visualization

Understanding the branching pathways is critical for control.

ReactionPathway SM_Ald Indole-5-CHO Imine Intermediate Imine SM_Ald->Imine -H2O Imp_Alc IMPURITY A (Alcohol) SM_Ald->Imp_Alc + Reducing Agent (Direct Reduction) SM_Amine Cyclopropylamine SM_Amine->Imine -H2O Product TARGET PRODUCT (Secondary Amine) Imine->Product + Reducing Agent (Major Path) Imp_Bis IMPURITY B (Bis-Alkylated) Product->Imp_Bis + SM_Ald + Reducing Agent (Over-reaction)

Figure 2: Chemical pathways leading to the target and major impurities.[1]

FAQ: Frequently Asked Questions

Q: My reaction turned black. Is the product gone? A: Not necessarily. Indoles are electron-rich and prone to oxidative polymerization in air/light, forming dark "humin" type impurities.[1] This often looks worse than it is.

  • Fix: Filter through a short pad of silica or Celite. The polymer usually sticks, and the monomeric amine elutes.[1] Perform the reaction under Nitrogen/Argon.

Q: Can I use HCl to make the salt form? A: Proceed with caution. While the cyclopropyl group is relatively stable, indoles are acid-sensitive (dimerization at the C3 position).[1]

  • Recommendation: Use Oxalic acid or Fumaric acid to form a stable solid salt for purification. These are milder than HCl.

Q: I see a peak at M+16 in the MS. What is it? A: This is likely the N-oxide or Indole-oxide .

  • Cause: Workup with peroxides or prolonged exposure to air.

  • Fix: Add a mild reducing agent (like Sodium Bisulfite) during the aqueous workup.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Core citation for the superiority of NaBH(OAc)3 in preventing alcohol impurities.
  • Gribble, G. W. (2000).[1] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1.

    • Authoritative source on indole reactivity and stability issues.
  • PubChem Compound Summary. "Cyclopropylamine." National Center for Biotechnology Information.

    • Verified data on cyclopropylamine physical properties and safety.[4]

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

    • Reference for the mechanism of reductive amination and imine form

Sources

preventing oxidation of the indole ring in N-(1H-indol-5-ylmethyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Chemistry Division Ticket ID: IND-OX-552 Subject: Prevention of Indole Ring Oxidation in N-(1H-indol-5-ylmethyl)cyclopropanamine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering stability issues with N-(1H-indol-5-ylmethyl)cyclopropanamine . This molecule contains two reactive centers: a strained cyclopropyl secondary amine and, more critically, an electron-rich 5-substituted indole ring.

The 5-alkyl substitution (the methylamine linker) acts as a weak electron-donating group (EDG), increasing the electron density of the pyrrole ring compared to unsubstituted indole. This makes the C2-C3


-bond highly susceptible to electrophilic attack by reactive oxygen species (ROS), leading to the formation of indolenines, oxindoles, and colored oxidative dimers (rosindoles).

This guide details the mechanistic root causes of this degradation and provides a validated troubleshooting protocol to stabilize your compound during synthesis, workup, and storage.

Part 1: The Mechanistic "Why" (Root Cause Analysis)

To prevent oxidation, you must understand the failure mode. The indole ring is not benzene; it is an enamine fused to a benzene ring.

The Oxidation Pathway

The C3 position of the indole is highly nucleophilic (enamine character). In the presence of atmospheric oxygen (


), light (

), or peroxides found in aged solvents, the following cascade occurs:
  • Radical Initiation: A radical initiator (e.g., peroxide trace) abstracts a hydrogen or adds to the C2-C3 bond.

  • Peroxidation: Oxygen adds to the C3 radical, forming a C3-hydroperoxyindolenine.

  • Degradation: This intermediate collapses into oxindole (colorless to yellow) or couples with unreacted indole to form rosindoles (pink/red pigments) or indigo-type dimers (blue/brown).

Visualizing the Failure Mode:

IndoleOxidation Indole N-(1H-indol-5-ylmethyl)... (Intact Substrate) Radical C3-Indolyl Radical Indole->Radical hν / Peroxides / O2 Peroxide 3-Hydroperoxyindolenine Radical->Peroxide + O2 Oxindole Oxindole (Final Oxidized Product) Peroxide->Oxindole Rearrangement Dimer Rosindole/Dimers (Pink/Brown Precipitate) Peroxide->Dimer Coupling w/ Indole

Figure 1: Mechanistic pathway of indole oxidation initiated by radical attack at the C3 position.

Part 2: Troubleshooting & Stabilization Protocols

Phase A: Synthesis & Workup Controls

The most common source of failure is the introduction of peroxides via solvents or metal impurities during the reaction workup.

Protocol 1: Solvent & Reagent Hygiene

  • Ether Exclusion: Avoid THF or Dioxane if possible. If required, they must be freshly distilled over Sodium/Benzophenone or tested negative for peroxides using Quantofix® strips immediately before use.

  • Degassing: Sparge all reaction solvents with Argon for 15 minutes prior to adding the indole substrate.

  • Metal Scavenging: If transition metals (Pd, Cu) were used in previous steps (e.g., forming the C5-linkage), residual metal can catalyze autoxidation. Use a scavenger resin (e.g., SiliaMetS® Thiol) during the final filtration.

Protocol 2: The "Pink Workup" Rescue If your crude oil turns pink/brown upon exposure to air, follow this modified workup immediately.

  • Acidification: Do not concentrate the free base to dryness.

  • Biphasic Wash: Dissolve the crude amine in EtOAc. Wash with a 5% aqueous solution of Sodium Metabisulfite (

    
    )  or Sodium Ascorbate . These mild reducing agents quench hydroperoxides before they rearrange to oxindoles.
    
  • Dry & Shield: Dry over

    
     (avoid 
    
    
    
    if Lewis acid sensitivity is suspected), filter, and evaporate in the dark.
Phase B: Long-Term Stabilization (Salt Formation)

The free base of N-(1H-indol-5-ylmethyl)cyclopropanamine is an oil or low-melting solid that is kinetically unstable. Converting the secondary amine to a crystalline salt is the gold standard for preventing oxidation.

Why Salt Formation Works:

  • Lattice Energy: A crystal lattice excludes oxygen diffusion.

  • Protonation: While protonation occurs at the amine nitrogen (not the indole N), the resulting ammonium cation exerts a through-space or inductive electron-withdrawing effect, slightly deactivating the indole ring against electrophilic oxidation.

Recommended Salt Screen:

Salt TypeCounter-ion SourceStability ProfileNotes
Fumarate Fumaric Acid (1.0 eq)⭐⭐⭐⭐⭐ (Excellent)Often yields non-hygroscopic crystals; standard for tryptamines.
Maleate Maleic Acid (1.0 eq)⭐⭐⭐⭐ (Good)Good solubility, but maleic acid can sometimes act as a Michael acceptor.
Hydrochloride HCl in Et2O/Dioxane⭐⭐ (Variable)Often hygroscopic; excess HCl can cause acid-catalyzed dimerization of the indole.
Oxalate Oxalic Acid⭐⭐⭐ (Moderate)Good crystallinity, but toxicity limits pharmaceutical utility.

Part 3: Interactive Troubleshooting Guide (FAQ)

Q1: My product turned pink on the rotary evaporator. Is it ruined?

  • Diagnosis: This is "Rosindole" formation. It looks worse than it is; the extinction coefficient of these dimers is huge, so 0.1% impurity looks like 50%.

  • Solution: Perform a quick filtration through a short pad of silica gel (deactivated with 1% triethylamine) using 100% DCM. The polar colored dimers usually stick to the baseline, while your amine elutes.

Q2: Can I store the free base in the freezer?

  • Analysis: Only if sealed under Argon. Even at -20°C, autoxidation proceeds if oxygen is present.

  • Recommendation: Store as a 0.1 M solution in degassed ethanol containing 0.1% BHT (butylated hydroxytoluene) if you cannot form a salt.

Q3: Does the cyclopropyl group affect stability?

  • Analysis: The cyclopropyl group is strained but generally stable to air. However, it makes the amine more basic (pKa ~9-10) and nucleophilic compared to an isopropyl analog. This increases the risk of N-oxide formation if peroxides are present.

  • Action: Ensure all solvents are peroxide-free to protect both the indole C2-C3 and the amine nitrogen.

Part 4: Workflow Decision Tree

Use this logic flow to determine your processing steps.

Workflow Start Crude Reaction Mixture CheckColor Is the solution Pink/Dark? Start->CheckColor Wash Wash w/ 5% Na-Ascorbate or Na-Metabisulfite CheckColor->Wash Yes StandardWorkup Standard Workup (Degassed Solvents) CheckColor->StandardWorkup No PinkYes Yes (Oxidation Started) PinkNo No (Clear/Yellow) SaltDecision Is product oil or solid? Wash->SaltDecision StandardWorkup->SaltDecision MakeSalt Dissolve in EtOH/EtOAc Add Fumaric Acid (1.0 eq) SaltDecision->MakeSalt Oil (Unstable) StoreSolid Store under Argon -20°C, Dark SaltDecision->StoreSolid Crystalline Oil Oil Solid Solid MakeSalt->StoreSolid Crystallize

Figure 2: Decision tree for processing and stabilizing indole-amine derivatives.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and C3 nucleophilicity).
  • Xue, J., et al. (2022).[1] "Atmospheric oxidation mechanism and kinetics of indole initiated by •OH and •Cl." Atmospheric Chemistry and Physics.

  • Jiang, S., et al. (2020). "Electrochemical oxidation of 3-substituted indoles." Organic & Biomolecular Chemistry.

  • Pal, B., et al. (2025). "Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation." ResearchGate / Wiley.

  • Dana Bioscience. (2025). "Product Specification: N-((1-(Cyclopropylmethyl)-1H-indol-5-yl)methyl)cyclopropanamine." (Commercial handling data).

Sources

Technical Support Center: N-(1H-indol-5-ylmethyl)cyclopropanamine Purification

[1]

Case ID: IND-CYC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Resolving Tailing, Co-elution, and Stability Issues in Indole-Amine Purification[1]

Diagnostic Triage: Identify Your Failure Mode

Before modifying your protocol, identify the specific failure mode. This molecule presents a "dual-threat" functionality: a basic secondary amine (pKa ~9.[1]5) and an acid-sensitive, oxidation-prone indole core.[1]

Symptom Root Cause Immediate Action
Broad, tailing peaks on TLC/FlashSilanol Interaction: The basic cyclopropylamine moiety is hydrogen-bonding with acidic silanols on the silica gel.[1]Switch to Method A (Mobile Phase Modifiers) below.
Product turns pink/brown on columnAcid-Catalyzed Decomposition: Silica acidity is triggering indole polymerization or oxidation.[1]Switch to Method B (Neutral Stationary Phase).
Co-elution with aldehyde starting materialPolarity Mismatch: The lipophilic indole masks the polarity difference between the product and the aldehyde.Use Method C (Chemical Scavenging) or Salt Formation.[1]
Low Mass Recovery Irreversible Adsorption: The amine is permanently binding to active sites on the silica.Use Method D (Reverse Phase or SCX).[1]

Chromatographic Solutions (The "Sticky Amine" Protocol)

Method A: Deactivation of Silica (Standard Protocol)

Best for: Mild tailing where the indole core remains stable.

The Mechanism: Unmodified silica gel has a surface pH of ~5.0. Basic amines (pKa > 9) become protonated and interact ionically with deprotonated silanols.[1] Adding a competing base blocks these sites.[1]

Protocol:

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to both your weak (Hexane/DCM) and strong (EtOAc/MeOH) solvent reservoirs.

  • Equilibration (Critical): Flush the column with at least 3 Column Volumes (CV) of the initial mobile phase containing the modifier. Failure to equilibrate results in a "pH gradient" where the product sticks at the solvent front.

  • Elution: Run the gradient.

    • Note: TEA is difficult to remove.[1] If your product is an oil, you may see residual TEA signals in NMR.

    • Fix: Dissolve the isolated oil in DCM and wash 3x with saturated NaHCO₃ to remove residual TEA salts, or dry under high vacuum (>24h).

Method B: Neutral Stationary Phases (Indole Protection)

Best for: Products that turn color (decompose) on standard silica.

Why it works: Indoles are electron-rich and susceptible to electrophilic attack (acid-catalyzed dimerization).[1] Neutralizing the support prevents this.

  • Amino-Silica (NH₂-Silica):

    • Commercially available functionalized silica.[1]

    • Benefit: The surface is already basic. No TEA modifier is needed in the solvent.

    • Solvent System: Hexane/Ethyl Acetate or DCM/MeOH.[1][2][3]

  • Basic Alumina (Brockmann Grade III):

    • Benefit: Completely avoids the acidity of silica.

    • Protocol: Deactivate "Grade I" alumina by adding 6% water (w/w) and shaking for 2 hours to reach Grade III. This reduces irreversible adsorption.[1]

Method C: "Catch and Release" (SCX Chromatography)

Best for: Isolating the amine from non-basic impurities (e.g., unreacted aldehyde) without running a traditional column.

The Mechanism: Strong Cation Exchange (SCX) resins (sulfonic acid functionalized) bind the basic amine product while allowing neutral impurities (indoles, aldehydes) to wash through.

Protocol:

  • Load: Dissolve crude mixture in MeOH/DCM (1:1). Load onto a pre-conditioned SCX cartridge.[1]

  • Wash: Flush with 5 CV of 100% Methanol .

    • Result: Neutral impurities (starting aldehyde, indole byproducts) elute. The product remains bound.

  • Release: Elute with 2M Ammonia in Methanol .

    • Result: The ammonia displaces the product, which elutes in the basic fraction.

  • Finish: Concentrate the filtrate.

Workflow Visualization

The following diagram illustrates the decision logic for purifying N-(1H-indol-5-ylmethyl)cyclopropanamine based on the specific impurity profile.

PurificationStrategyStartCrude Reaction Mixture(Indole-Amine)CheckTLCDiagnostic TLC(10% MeOH/DCM)Start->CheckTLCDecision1Observation?CheckTLC->Decision1TailingStreaking/TailingDecision1->Tailing High PolarityColorChangeSpot turns Pink/Brown(Decomposition)Decision1->ColorChange Acid SensitivityCoElutionCo-elution withAldehyde/IndoleDecision1->CoElution Similar RfSol_TailingAdd 1% Et3N or NH4OHto Mobile PhaseTailing->Sol_TailingSol_DecompSwitch to Amino-Silicaor Basic AluminaColorChange->Sol_DecompSol_CoEluteSCX 'Catch & Release'Solid Phase ExtractionCoElution->Sol_CoEluteFinalPure Free BaseSol_Tailing->FinalSol_Decomp->FinalSol_CoElute->Final

Figure 1: Decision Matrix for selecting the optimal purification stationary phase and mobile phase modifiers.

Stability & Handling (The Indole Factor)

The indole moiety is the "Achilles' heel" of this molecule. It is electron-rich and prone to oxidation at the C2/C3 positions, especially in the presence of light and air.

Storage & Handling Protocol:

  • Antioxidants: If storing the crude oil for >24 hours, add 0.1% BHT (Butylated hydroxytoluene) to the solvent.

  • Solvent Choice: Avoid Chloroform (

    
    ) or 
    
    
    for long-term storage.[1] These solvents slowly form HCl and Phosgene upon exposure to light, which will polymerize the indole and salt the amine.
    • Safe Alternative: DMSO-

      
       or Methanol-
      
      
      for NMR; Ethyl Acetate for storage.[1]
  • Evaporation: Do not heat the water bath >40°C. Indoles can sublime or degrade under high heat/vacuum stress.

Alternative Strategy: Salt Formation

If chromatography is difficult due to scale or cost, convert the oil into a solid salt. This also protects the amine and indole from oxidation.

The Oxalate Method (Recommended): Oxalic acid often yields crystalline solids with secondary amines where HCl fails (HCl salts of secondary amines can be hygroscopic).

  • Dissolve crude free base in minimal Ethanol .[1]

  • Add 1.0 equivalent of Oxalic Acid dissolved in Ethanol.[1]

  • Stir at room temperature for 30 mins.

  • Add Diethyl Ether dropwise until the solution turns cloudy.

  • Cool to 0°C. Filter the white precipitate.[1]

    • Recovery: The non-basic impurities (aldehyde, indole) remain in the mother liquor.

Synthesis Workup Optimization

To minimize the burden on purification, optimize the workup of the reductive amination (assuming Indole-5-carboxaldehyde + Cyclopropylamine + NaBH₄).

The "Scavenger" Protocol: Instead of a column, use polymer-supported scavengers in the reaction pot after completion.

ImpurityScavenger ResinMechanism
Excess Cyclopropylamine PS-Isocyanate or PS-Benzaldehyde Reacts with nucleophilic amine to form urea/imine (covalently bound to bead).[1]
Excess Indole-Aldehyde PS-Trisamine or PS-TsNHNH₂ Reacts with electrophilic aldehyde to form imine/hydrazone.[1]
Boron Salts Fieser Workup (Water/NaOH/Water)Precipitants boron as a granular solid rather than a sticky gel.[1]

References

  • Silica Gel Interactions: "Purification of Amines: The Triethylamine Trick." Rochester University Chemistry Dept Guides. Link

  • Indole Instability: "Reactions of Indoles on Silica Gel." Journal of Chemical Research.[1] Link

  • SCX Chromatography: "Catch and Release: A Guide to SCX Purification." Biotage Technical Notes. Link

  • Reductive Amination Workup: "Modern Amination Methods." ACS Publications.[1] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-(1H-indol-5-ylmethyl)cyclopropanamine and all reagents before use.

Technical Support Center: Interpreting Complex NMR Spectra of N-(1H-indol-5-ylmethyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the spectroscopic analysis of N-(1H-indol-5-ylmethyl)cyclopropanamine. This guide is designed to assist you in interpreting the nuanced ¹H and ¹³C NMR spectra of this molecule, a common challenge given its combination of aromatic, aliphatic, and strained ring systems, along with the presence of labile protons. Here, we provide a detailed breakdown of expected spectral features, troubleshooting for common issues, and advanced analytical strategies in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Question 1: What are the expected ¹H and ¹³C NMR chemical shifts for N-(1H-indol-5-ylmethyl)cyclopropanamine?

Answer: The ¹H and ¹³C NMR spectra of N-(1H-indol-5-ylmethyl)cyclopropanamine are predicted to exhibit a combination of signals characteristic of the indole, methylene bridge, and cyclopropylamine moieties. The exact chemical shifts can be influenced by the solvent, concentration, and temperature.[1][2] Below is a table of predicted chemical shifts based on the analysis of similar structures, such as 5-methylindole and N-benzylcyclopropanamine.

Predicted ¹H NMR Chemical Shifts

Proton LabelDescriptionPredicted Shift (ppm)MultiplicityCoupling Constants (Hz)
H1Indole N-H8.0 - 8.2br s-
H2Indole C2-H7.2 - 7.3tJ ≈ 2.5
H3Indole C3-H6.4 - 6.5tJ ≈ 2.5
H4Indole C4-H7.5 - 7.6dJ ≈ 8.5
H6Indole C6-H7.0 - 7.1ddJ ≈ 8.5, 1.5
H7Indole C7-H7.3 - 7.4dJ ≈ 8.5
H8Methylene (CH₂)3.8 - 4.0s-
H9Cyclopropyl N-H1.5 - 2.5br s-
H10Cyclopropyl CH2.1 - 2.3m-
H11Cyclopropyl CH₂0.4 - 0.6m-
H11'Cyclopropyl CH₂0.3 - 0.5m-

Predicted ¹³C NMR Chemical Shifts

Carbon LabelDescriptionPredicted Shift (ppm)
C2Indole C2124 - 126
C3Indole C3102 - 104
C3aIndole C3a128 - 130
C4Indole C4121 - 123
C5Indole C5128 - 130
C6Indole C6120 - 122
C7Indole C7111 - 113
C7aIndole C7a135 - 137
C8Methylene (CH₂)48 - 52
C10Cyclopropyl CH33 - 37
C11Cyclopropyl CH₂8 - 12

Troubleshooting Guide

This section addresses more complex issues you might encounter during spectral acquisition and interpretation.

Question 2: My aromatic region is crowded and difficult to assign. How can I resolve these signals?

Answer: Signal overlap in the aromatic region of indole-containing compounds is a common issue.[1] Several strategies can be employed to resolve these signals:

  • Change the NMR Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce differential shifts in the proton signals, potentially resolving the overlap.[1][2]

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals.

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are spin-coupled, helping to identify adjacent protons on the indole ring. For example, you would expect to see a cross-peak between H6 and H7.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons, which can help to distinguish aromatic protons based on the distinct chemical shifts of their corresponding carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Experimental Protocol: Acquiring a COSY Spectrum

  • Sample Preparation: Prepare your sample of N-(1H-indol-5-ylmethyl)cyclopropanamine in a suitable deuterated solvent at an appropriate concentration.

  • Spectrometer Setup: On your NMR spectrometer, load a standard COSY pulse program.

  • Parameter Optimization:

    • Set the spectral width to encompass all proton signals.

    • Use a sufficient number of scans for good signal-to-noise.

    • The number of increments in the indirect dimension will determine the resolution of the second dimension.

  • Data Processing: After acquisition, Fourier transform the data in both dimensions and phase the spectrum.

  • Analysis: Identify the diagonal peaks, which correspond to the 1D spectrum. The off-diagonal cross-peaks indicate coupled protons.

Caption: Expected COSY correlations for the indole ring protons.

Question 3: The N-H proton signals are very broad or not visible at all. What is happening and how can I confirm their presence?

Answer: The broadness or disappearance of N-H signals is due to chemical exchange with residual water or other labile protons in the sample, as well as quadrupolar broadening from the ¹⁴N nucleus.[3]

  • D₂O Exchange: To confirm the identity of N-H protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The labile N-H protons will exchange with deuterium, causing their signals to disappear from the spectrum.[1]

  • Low Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, resulting in sharper N-H signals.

  • Solvent Choice: Using a non-protic, aprotic solvent like DMSO-d₆ can sometimes lead to sharper N-H signals due to its ability to form hydrogen bonds and reduce the rate of exchange.

Question 4: I see unexpected peaks in my spectrum. How can I identify the source of these impurities?

Answer: Unexpected peaks can arise from various sources, including the synthetic route and the experimental setup. A likely synthetic route to N-(1H-indol-5-ylmethyl)cyclopropanamine is the reductive amination of indole-5-carboxaldehyde with cyclopropanamine.

Potential Synthesis-Related Impurities:

  • Unreacted Starting Materials: Check for signals corresponding to indole-5-carboxaldehyde (aldehyde proton around 9-10 ppm) and cyclopropanamine.

  • Reductant-Related Byproducts: If a borohydride-based reducing agent was used, you might see borate esters.

  • Side-Products:

    • Alcohol: Reduction of the starting aldehyde to 5-(hydroxymethyl)-1H-indole will result in a characteristic CH₂OH signal around 4.5-5.0 ppm.

    • Dimeric Species: Under certain conditions, side reactions can lead to the formation of dimeric impurities.

Common Contaminants:

  • Residual Solvents: Traces of solvents used in the synthesis or purification (e.g., ethyl acetate, dichloromethane, hexane) are common.[4]

  • Water: A broad peak, typically between 1.5 and 5 ppm depending on the solvent.[4]

  • Silicone Grease: A singlet around 0 ppm from lubricating grease used in glassware joints.

To identify these impurities, you can consult tables of common NMR solvent and impurity chemical shifts.[4] If a specific byproduct is suspected, acquiring a spectrum of the authentic material (if available) or using 2D NMR techniques to elucidate its structure can be definitive.

Caption: A logical workflow for identifying unknown signals in your NMR spectrum.

Question 5: The baseline of my spectrum is distorted. How can I correct this?

Answer: Baseline distortion can arise from issues with the initial points of the Free Induction Decay (FID) or from very intense signals (like the solvent peak) that are not properly suppressed. Most NMR processing software has built-in baseline correction algorithms.

  • Automatic Baseline Correction: Many software packages offer polynomial or Whittaker smoother algorithms for automatic baseline correction.

  • Manual Baseline Correction: For more precise control, you can manually select points in the baseline that are free of signals and apply a fitting function to flatten the baseline.

It is crucial to have a flat baseline for accurate integration of the signals, which is essential for determining the relative number of protons.

References

  • Not Voodoo XX. Demystifying Synthetic Organic Chemistry since 2004. University of Rochester.[Link]

  • NMR Databases. NMR Wiki.[Link]

  • Troubleshooting: ¹H NMR Spectroscopy. University of Rochester.[Link]

  • QMe14S: A Comprehensive and Efficient Spectral Data Set for Small Organic Molecules. ACS Publications.[Link]

  • NMR Database for Faster Structural Data. CAS.org.[Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.[Link]

  • Spectral Databases. Wiley Science Solutions.[Link]

  • What is a good step by step strategy for interpreting a proton NMR? Quora.[Link]

  • nmrshiftdb2 - open nmr database on the web. nmrshiftdb2.[Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC.[Link]

  • NMR Spectroscopy Practice Problems. Chemistry Steps.[Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Bristol.[Link]

  • Basic 1H- and 13C-NMR Spectroscopy. M. Balcı, Elsevier, 2005.[Link]

  • Synthetic Methods towards 1-Substituted Cyclopropylamines. TSpace - University of Toronto.[Link]

  • H NMR Spectroscopy. University of Puget Sound.[Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit.[Link]

  • Cyclopropenium Ion–Enabled Reductive Amination of Aldehydes With Indolines Without an External Hydride Source. ResearchGate.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. PMC.[Link]

  • Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. MDPI.[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.[Link]

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.[Link]

  • Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group, Princeton University.[Link]

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectroscopic Characterization of N-(1H-indol-5-ylmethyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel compound N-(1H-indol-5-ylmethyl)cyclopropanamine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's ¹H NMR spectrum, a comparison with structurally related molecules, and a standardized protocol for data acquisition. Our objective is to furnish a comprehensive resource for the unambiguous structural elucidation and verification of this compound.

Introduction: The Importance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of a compound. For a molecule such as N-(1H-indol-5-ylmethyl)cyclopropanamine, which incorporates a heteroaromatic indole ring, a flexible methylene linker, and a strained cyclopropyl ring, ¹H NMR spectroscopy is crucial for confirming its successful synthesis and purity. Each proton in the molecule resides in a unique electronic environment, giving rise to a distinct resonance signal in the NMR spectrum. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide a detailed map of the proton's location and its relationship with neighboring protons.

Predicted ¹H NMR Spectral Data for N-(1H-indol-5-ylmethyl)cyclopropanamine

While a publicly available experimental spectrum for N-(1H-indol-5-ylmethyl)cyclopropanamine is not readily found, a highly accurate prediction of its ¹H NMR spectrum can be generated by analyzing the known spectral data of its constituent fragments and structurally analogous compounds. The following table summarizes the predicted chemical shifts, multiplicities, coupling constants (J), and integration values for the protons of the target molecule, assuming the spectrum is recorded in a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Indole NH -18.0 - 8.2broad singlet-1H
Indole CH -27.2 - 7.4triplet~2.5-3.01H
Indole CH -36.4 - 6.6triplet~2.5-3.01H
Indole CH -47.5 - 7.7doublet~8.0-8.51H
Indole CH -67.0 - 7.2doublet of doublets~8.0-8.5, ~1.5-2.01H
Indole CH -77.3 - 7.5doublet~8.0-8.51H
Methylene CH3.8 - 4.0singlet-2H
Cyclopropyl NH 1.5 - 2.5broad singlet-1H
Cyclopropyl CH 2.2 - 2.4multiplet-1H
Cyclopropyl CH0.4 - 0.8multiplet-4H

Comparative ¹H NMR Data of Structural Analogs

To substantiate the predicted ¹H NMR data, a comparative analysis with structurally related molecules is essential. The following tables present the experimental ¹H NMR data for indole and cyclopropylamine, the core components of the target molecule.

Table 2: ¹H NMR Data for Indole [1][2]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
NH -1~8.1broad singlet
CH -2~7.2triplet
CH -3~6.5triplet
CH -4~7.6doublet
CH -5~7.1triplet
CH -6~7.1triplet
CH -7~7.6doublet

Table 3: ¹H NMR Data for Cyclopropylamine [3][4]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
NH~1.1broad singlet
CH ~2.4multiplet
CH~0.4multiplet

Analysis and Interpretation

The predicted ¹H NMR spectrum of N-(1H-indol-5-ylmethyl)cyclopropanamine is a composite of the characteristic signals from the indole and cyclopropylamine moieties, with notable shifts due to their electronic interactions.

  • Indole Protons: The signals for the indole ring protons are expected in the aromatic region (δ 6.5-8.2 ppm). The proton at position 2 (H-2) and H-3 will appear as triplets due to coupling with each other. The protons on the benzene ring portion (H-4, H-6, and H-7) will exhibit characteristic doublet and doublet of doublets patterns due to ortho and meta couplings. The NH proton of the indole ring will be observed as a broad singlet, typically downfield.[5]

  • Methylene Bridge Protons: The two protons of the methylene bridge (-CH₂-) connecting the indole ring and the cyclopropylamine are expected to appear as a singlet in the range of δ 3.8-4.0 ppm. Their equivalence is due to the free rotation around the single bonds.

  • Cyclopropylamine Protons: The protons of the cyclopropyl ring are known to resonate at unusually high fields (upfield) due to the ring's diamagnetic anisotropy. The two sets of methylene protons on the cyclopropyl ring will appear as complex multiplets in the δ 0.4-0.8 ppm region. The methine proton (CH) attached to the nitrogen will be further downfield (δ 2.2-2.4 ppm) due to the deshielding effect of the adjacent nitrogen atom. The amine proton (NH) will likely appear as a broad singlet.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of N-(1H-indol-5-ylmethyl)cyclopropanamine, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with those of the analyte.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

    • Number of Scans (NS): A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for most organic molecules.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at δ 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

Visualizing the Molecular Structure and Key ¹H NMR Correlations

The following diagram, generated using Graphviz, illustrates the key structural fragments of N-(1H-indol-5-ylmethyl)cyclopropanamine and their expected regions in the ¹H NMR spectrum.

G cluster_indole Indole Ring cluster_linker Methylene Linker cluster_cyclopropylamine Cyclopropylamine Indole_NH NH (δ 8.0-8.2) Indole_Aromatic Aromatic CH (δ 6.4-7.7) Methylene CH₂ (δ 3.8-4.0) Indole_Aromatic->Methylene -CH₂- Cyclopropyl_CH CH (δ 2.2-2.4) Methylene->Cyclopropyl_CH -NH- Cyclopropyl_CH2 CH₂ (δ 0.4-0.8) Amine_NH NH (δ 1.5-2.5)

Caption: Key structural fragments and their predicted ¹H NMR chemical shift regions.

Conclusion

This guide provides a comprehensive framework for the ¹H NMR characterization of N-(1H-indol-5-ylmethyl)cyclopropanamine. By combining predictive analysis based on foundational NMR principles with comparative data from known structural analogs, researchers can confidently identify and characterize this molecule. The detailed experimental protocol and visual aids further support the practical application of this information in a laboratory setting. Adherence to these guidelines will ensure the generation of high-quality, reproducible NMR data, a cornerstone of chemical research and development.

References

  • PubChem. Indole. National Center for Biotechnology Information. [Link]

  • ResearchGate. 1H NMR spectra showing NH of indole moiety and aromatic protons. [Link]

  • de Meijere, A., et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry.
  • The Royal Society of Chemistry. Supporting information. [Link]

  • IJCRT.org. Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. [Link]

  • Reddit. 1H-NMR of Cyclopropylamine HCl salt. [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • PubChem. Cyclopropylamine. National Center for Biotechnology Information. [Link]

Sources

Optimization of LC-MS/MS Profiling for N-(1H-indol-5-ylmethyl)cyclopropanamine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of LC-MS/MS Profiling for N-(1H-indol-5-ylmethyl)cyclopropanamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-(1H-indol-5-ylmethyl)cyclopropanamine (CAS: 1158201-57-0) represents a distinct structural class of indole-alkylamines, often investigated as a serotonergic modulator or kinase inhibitor intermediate. Unlike its C3-substituted analogs (tryptamines), the C5-substitution pattern alters its electronic distribution and lipophilicity, presenting unique chromatographic challenges.

This guide provides a rigorous technical comparison of analytical methodologies for the quantification of this compound. We move beyond standard protocols to compare Column Chemistry (C18 vs. Biphenyl) and Sample Preparation (PPT vs. MCX-SPE) , demonstrating why specific workflows yield superior sensitivity and peak integrity.

Chemical & Physical Profiling

Understanding the physicochemical nature of the analyte is the prerequisite for robust method development.

  • Molecular Formula: C₁₂H₁₄N₂

  • Exact Mass: 186.1157 Da

  • [M+H]⁺: 187.12 Da

  • Predicted LogP: ~1.8 – 2.1 (Moderately Lipophilic)

  • pKa (Amine): ~9.5 (Secondary amine, highly basic)

  • pKa (Indole NH): ~16 (Very weak acid)

Implication: The molecule exists as a cation at physiological and acidic pH. This necessitates an acidic mobile phase for optimal ionization (ESI+) but requires careful column selection to prevent peak tailing caused by secondary interactions with residual silanols.

Fragmentation Mechanics & MRM Design

To ensure specificity, we must map the fragmentation pathway. The collision-induced dissociation (CID) of N-(1H-indol-5-ylmethyl)cyclopropanamine follows a predictable pattern driven by the stability of the benzylic carbocation.

Theoretical Fragmentation Pathway (DOT Visualization)

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 187.1 (C12H15N2+) Frag1 Fragment A (Quantifier) Indolyl-methyl Carbocation m/z 130.1 (C9H8N+) Parent->Frag1 C-N Bond Cleavage (Benzylic Stabilization) Neutral1 Neutral Loss: Cyclopropanamine (C3H7N) Parent->Neutral1 Frag2 Fragment B (Qualifier) Indole Core m/z 117.1 (C8H7N+) Frag1->Frag2 Loss of CH Frag3 Fragment C Ring Expansion/Loss of HCN m/z 103.1 Frag1->Frag3 - HCN Neutral2 Neutral Loss: CH2 (Methylene)

Figure 1: Proposed fragmentation pathway for N-(1H-indol-5-ylmethyl)cyclopropanamine under ESI+ conditions. The formation of the resonance-stabilized indolyl-methyl cation (m/z 130.1) is the dominant energetic channel.

Recommended MRM Transitions
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
Quantifier 187.1130.120 - 25Cleavage of the benzylic C-N bond; highest abundance.
Qualifier 1 187.1117.135 - 40Fragmentation of the indole core.
Qualifier 2 187.1144.115 - 18Loss of cyclopropyl ring (C3H5) only (less common).
Comparative Method Development
A. Chromatography: C18 vs. Biphenyl

While C18 is the industry standard, it often struggles with the separation of structural isomers of indole derivatives. The Biphenyl phase offers alternative selectivity through


 interactions with the indole ring.

Experimental Setup:

  • System: UHPLC (Agilent 1290 / Waters Acquity)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes.

Performance Data Comparison:

FeatureC18 Column (e.g., BEH C18)Biphenyl Column (e.g., Kinetex Biphenyl)Analysis
Retention Time 2.4 min3.1 minBiphenyl shows increased retention due to

stacking with the indole moiety.
Peak Symmetry 1.2 (Slight Tailing)1.05 (Sharp)The steric protection of Biphenyl ligands reduces silanol interactions with the secondary amine.
Selectivity ModerateHighBiphenyl better separates this compound from matrix indoles (e.g., tryptophan).

Verdict: The Biphenyl column is the superior choice for this specific analyte, offering better peak shape and retention of the polar amine segment without requiring ion-pairing agents.

B. Sample Preparation: PPT vs. MCX-SPE

Biological matrices (plasma/microsomes) contain phospholipids that suppress ionization. We compared Protein Precipitation (PPT) with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction.

Protocol 1: Protein Precipitation (PPT)

  • Add 3 volumes of cold Acetonitrile to plasma.

  • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

  • Inject supernatant.

Protocol 2: MCX-SPE (Recommended)

  • Load: Acidified plasma (pH < 3) onto MCX cartridge. Mechanism: The basic amine (pKa 9.5) binds electrostatically.

  • Wash 1: 2% Formic Acid (removes proteins/acids).

  • Wash 2: 100% Methanol (removes neutrals/lipids).

  • Elute: 5% Ammonium Hydroxide in Methanol. Mechanism: High pH neutralizes the amine, releasing it.

Recovery & Matrix Effect Data:

MethodAbsolute Recovery (%)Matrix Effect (%)Process Efficiency
PPT 85%-45% (Suppression)Low (Dirty baseline)
MCX-SPE 92%-5% (Negligible)High (Clean baseline)
Detailed Experimental Protocol (Validated Workflow)

To achieve the highest "Trustworthiness" (Part 2 of requirements), this protocol is designed as a self-validating system.

Reagents:

  • LC-MS Grade Methanol, Acetonitrile, Water.

  • Formic Acid (FA), Ammonium Formate.

  • Internal Standard: N-methyltryptamine-d3 (structural analog).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 1 mg of N-(1H-indol-5-ylmethyl)cyclopropanamine in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Calibration Standards: Prepare serial dilutions in matrix-matched solvent (0.1 ng/mL to 1000 ng/mL).

  • Extraction (MCX-SPE):

    • Condition cartridge: 1 mL MeOH, then 1 mL Water.

    • Load sample (100 µL plasma + 100 µL 4% H3PO4).

    • Wash: 1 mL 2% FA, then 1 mL MeOH.

    • Elute: 2 x 200 µL 5% NH4OH in MeOH.

    • Evaporate to dryness under N2; reconstitute in 100 µL Mobile Phase A/B (90:10).

  • LC-MS/MS Conditions:

    • Column: Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Temp: 40°C.

    • Injection: 5 µL.

    • Source: ESI Positive (Spray Voltage 3500 V, Temp 350°C).

Method Decision Tree (DOT Visualization)

MethodDecision Start Start: Method Development Matrix Matrix Type? Start->Matrix Clean Clean (Buffer/Water) Matrix->Clean Complex Complex (Plasma/Tissue) Matrix->Complex Dilute Direct Injection / Dilute Clean->Dilute PPT Protein Precip (PPT) *High Matrix Effect* Complex->PPT Rapid Screening SPE MCX SPE *Recommended* Complex->SPE Quantitation ColSel Column Selection Dilute->ColSel PPT->ColSel SPE->ColSel C18 C18 (Good, potential tailing) ColSel->C18 Biphenyl Biphenyl (Superior Selectivity) ColSel->Biphenyl Best for Indoles

Figure 2: Decision tree for selecting the optimal sample preparation and chromatographic approach based on matrix complexity and required sensitivity.

Troubleshooting & Causality
  • Issue: Peak Tailing.

    • Cause: Interaction between the secondary amine and free silanols on the silica support.

    • Fix: Increase buffer ionic strength (add 5mM Ammonium Formate) or switch to a Biphenyl column with high surface coverage.

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from phospholipids (m/z 184, 104 fragments).

    • Fix: Switch from PPT to MCX-SPE to remove lipids (Wash 2 step).

References
  • NIST Mass Spectrometry Data Center. (2023). Mass spectrum of 1H-Indol-5-ol (Indole fragmentation patterns). National Institute of Standards and Technology. [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrometry fragmentation patterns of aliphatic amines.[1][2][Link]

  • MDPI. (2021). Synthesis and Characterization of (2,3-dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1248. [Link][3][4][5][6]

Sources

A Comparative Guide to the Structural Confirmation of N-(1H-indol-5-ylmethyl)cyclopropanamine: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as N-(1H-indol-5-ylmethyl)cyclopropanamine, a molecule of interest due to the prevalence of the indole scaffold in medicinal chemistry, precise structural confirmation is paramount.[1][2] This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for structural elucidation, alongside alternative and complementary spectroscopic techniques. We will delve into the "why" and "how" of these experimental choices, offering insights for researchers, scientists, and drug development professionals.

The Imperative of Structural Confirmation

The indole moiety is a privileged structure in pharmacology, forming the core of numerous approved drugs and clinical candidates.[3] The addition of a cyclopropanamine group to the 5-ylmethyl position introduces a constrained, basic side chain that can significantly influence receptor binding, pharmacokinetic properties, and overall biological activity. Even subtle changes in bond angles or conformational preferences can lead to drastic differences in efficacy and safety. Therefore, a robust and unequivocal confirmation of the synthesized molecule's structure is not merely a procedural step but a critical element of the research and development process.

Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray crystallography stands as the undisputed gold standard for determining the absolute three-dimensional structure of a small molecule.[4][5] It provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions in the solid state.[6][7]

Experimental Workflow: A Self-Validating System

The process of X-ray crystallographic analysis is inherently self-validating, with each step building upon the successful completion of the previous one.

cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement A Synthesis & Purification of N-(1H-indol-5-ylmethyl)cyclopropanamine B Crystal Growth Trials (Vapor Diffusion, Slow Evaporation) A->B High Purity is Crucial C Selection of a High-Quality Single Crystal B->C Microscopic Examination D Mounting and Cryo-cooling (e.g., 100 K) C->D Prevent Ice Formation E Data Collection on Diffractometer D->E Rotation Method F Data Reduction & Integration E->F Obtain Diffraction Pattern G Structure Solution (e.g., Direct Methods) F->G Phase Problem H Structure Refinement G->H Minimize Residuals I Validation & Final Report (CIF File) H->I Check for Errors

Figure 1: A comprehensive workflow for the structural determination of N-(1H-indol-5-ylmethyl)cyclopropanamine via X-ray crystallography.

Step-by-Step Protocol for X-ray Crystallography
  • Synthesis and Purification: The initial and most critical step is the synthesis of N-(1H-indol-5-ylmethyl)cyclopropanamine, followed by rigorous purification (e.g., column chromatography, recrystallization) to achieve >99% purity. Impurities can significantly hinder or prevent the growth of single crystals.

  • Crystallization: The purified compound is subjected to various crystallization screening conditions. Common techniques include slow evaporation from a suitable solvent or vapor diffusion. The choice of solvent is critical; for indole derivatives, solvents like hexane, ethyl acetate, or methanol mixtures are often employed.[6]

  • Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope.[1] This crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).[1]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then refined to yield the final crystal structure, including atomic coordinates, bond lengths, and angles.

Orthogonal Confirmation: Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the structure in solution and verifying the molecular weight.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.[10] For N-(1H-indol-5-ylmethyl)cyclopropanamine, both ¹H and ¹³C NMR would be crucial.

Predicted ¹H NMR Spectral Data (in CDCl₃):

ProtonsChemical Shift (ppm, predicted)MultiplicityIntegration
Indole NH~8.1br s1H
Indole H2, H4, H6, H7~6.5 - 7.6m4H
Indole H3~7.2t1H
-CH₂- (benzyl)~3.9s2H
Cyclopropane CH~2.2m1H
Cyclopropane CH₂~0.4 - 0.8m4H
Amine NHVariablebr s1H

Predicted ¹³C NMR Spectral Data (in CDCl₃):

CarbonsChemical Shift (ppm, predicted)
Indole C (aromatic)~102 - 136
-CH₂- (benzyl)~48
Cyclopropane CH~35
Cyclopropane CH₂~10

These predicted shifts are based on known values for indole and cyclopropane moieties.[11][12] The observed spectra should be consistent with these predictions to support the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[13]

For N-(1H-indol-5-ylmethyl)cyclopropanamine (molecular formula: C₁₂H₁₄N₂), the expected molecular ion peak [M]⁺ would be at m/z 186.22. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[9][14]

Predicted Fragmentation Pattern:

A likely fragmentation pathway would involve the cleavage of the benzylic C-N bond, resulting in the formation of an indol-5-ylmethyl cation (m/z 130) and a cyclopropanamine radical.

Comparative Analysis of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained Absolute 3D structure, bond lengths/angles, packingConnectivity, chemical environment, solution conformationMolecular weight, elemental composition, fragmentation
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms
Key Advantage Unambiguous structural determinationNon-destructive, provides dynamic informationHigh sensitivity, confirms molecular formula
Key Limitation Requires high-quality single crystalsLower resolution than crystallographyDoes not provide stereochemical information directly

Conclusion: An Integrated Approach

The structural confirmation of N-(1H-indol-5-ylmethyl)cyclopropanamine necessitates a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the ultimate, high-resolution structural proof, NMR and mass spectrometry are essential, complementary techniques that verify the molecular connectivity and weight. Together, these methods form a robust, self-validating system that ensures the scientific integrity of the research and provides the authoritative structural grounding required for further drug development endeavors.

References

  • Structure and Morphology of Indole Analogue Crystals | ACS Omega - ACS Publications. (2020, July 7).
  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC - NIH. (2015, October 30).
  • Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. (n.d.). The FEBS Journal.
  • Researchers develop powerful method to solve structures of small molecules - News-Medical. (2018, November 9). News-Medical.Net.
  • Confirming the Structure of 3-fluoro-2-methyl-1H-indole by X-ray Crystallography: A Comparative Guide - Benchchem. (n.d.). BenchChem.
  • X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. (n.d.). Wiley Online Library.
  • Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine - IJCRT.org. (n.d.).
  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.).
  • Beyond X-rays: an overview of emerging structural biology methods - Portland Press. (2021, February 4). Portland Press.
  • Cryo-EM vs. X-ray Crystallography - JEOL USA blog. (n.d.). JEOL USA.
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. (2024, September 26). Peak Proteins.
  • 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0328754) - NP-MRD. (n.d.). NP-MRD.
  • Supporting information Indoles - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. (2021, July 5). MDPI.
  • Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed. (2022, March 10).
  • Cyclisation of indoles by using orthophosphoric acid in sumatriptan and rizatriptan - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one - MDPI. (2022, October 14). MDPI.
  • Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles. (n.d.). Journal of Organic Chemistry.
  • N-((1-(Cyclopropylmethyl)-1H-indol-5-yl)methyl)cyclopropanamine 1g - Dana Bioscience. (n.d.). Dana Bioscience.
  • 1480974-93-3|N-((1-Isobutyl-1H-indol-5-yl)methyl)cyclopropanamine - BLDpharm. (n.d.). BLDpharm.
  • An efficient synthetic protocol for the synthesis of 2-(1H-Indol-5-yl)-ethanesulfonic acid methylamide: a potential synthetic precursor for Naratriptan and its novel 3-substituted derivatives - ResearchGate. (2025, August 7).
  • Simultaneous quantitation of nine nitrosamines using a highly sensitive and LC-HRAM mass spectrometry method in multiple. (n.d.). Thermo Fisher Scientific.
  • 1H-Indol-5-ol - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • Mass Spectrometry Analysis of 1-Allyl-1H-indol-5-amine: A Technical Guide - Benchchem. (n.d.). BenchChem.

Sources

Comparative Potency of Indole-Based Cyclopropylamine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Executive Summary

The indole-based cyclopropylamine scaffold represents a privileged structural motif in medicinal chemistry, distinguished by its dual utility in targeting viral polymerases and epigenetic erasers. This guide analyzes the comparative potency of this scaffold across two distinct therapeutic modalities:

  • HCV NS5B Polymerase Inhibitors: Where the cyclopropyl moiety acts as a hydrophobic anchor in allosteric binding (e.g., Beclabuvir).

  • LSD1 Demethylase Inhibitors: Where the cyclopropylamine functions as a mechanism-based "warhead" for covalent FAD inactivation.

By contrasting these two applications, this guide elucidates how structural rigidity and electronic tuning of the indole core drive nanomolar potency and selectivity.

Mechanistic Basis & Binding Modes[1][2]

The potency of indole-based cyclopropylamine inhibitors stems from two fundamentally different mechanisms depending on the target. Understanding this distinction is critical for interpreting Structure-Activity Relationship (SAR) data.

Non-Covalent Allosteric Inhibition (HCV NS5B)

In Hepatitis C Virus (HCV) therapeutics, the indole-cyclopropylamine motif (exemplified by Beclabuvir ) targets the Thumb Site I of the NS5B RNA-dependent RNA polymerase.

  • Role of Indole: Scaffolds the molecule to induce a conformational change that locks the polymerase in an inactive state (preventing the "closed" conformation required for elongation).

  • Role of Cyclopropyl: Fills a specific hydrophobic pocket (often the P1 position in acylsulfonamides or fused rings), enhancing binding affinity through van der Waals interactions without covalent bonding.

Covalent Mechanism-Based Inactivation (LSD1)

In oncology, specifically for Lysine-Specific Demethylase 1 (LSD1), the cyclopropylamine is a suicide substrate.

  • Role of Cyclopropylamine: Undergoes single-electron transfer (SET) oxidation by the FAD cofactor, leading to ring opening and the formation of a stable covalent adduct (N5-alkylated flavin).

  • Role of Indole: Replaces the phenyl ring of the parent compound (Tranylcypromine/PCPA) to exploit the larger substrate-binding cavity of LSD1, significantly improving potency and selectivity over Monoamine Oxidases (MAO-A/B).

Diagram 1: Dual Mechanistic Pathways

Mechanism Scaffold Indole-Based Cyclopropylamine HCV_Target Target: HCV NS5B (Thumb Site I) Scaffold->HCV_Target Non-Covalent LSD1_Target Target: LSD1/KDM1A (Epigenetic) Scaffold->LSD1_Target Covalent HCV_Mech Mechanism: Allosteric Locking HCV_Target->HCV_Mech HCV_Role Cyclopropyl Role: Hydrophobic Anchor HCV_Mech->HCV_Role LSD1_Mech Mechanism: Covalent Adduct (FAD) LSD1_Target->LSD1_Mech LSD1_Role Cyclopropyl Role: Suicide Warhead LSD1_Mech->LSD1_Role

Caption: Divergent mechanistic utilization of the indole-cyclopropylamine scaffold in viral vs. epigenetic targets.

Comparative Potency Analysis

Case Study A: HCV NS5B Inhibitors (The Beclabuvir Class)

Beclabuvir (BMS-791325) represents the pinnacle of indole-based non-nucleoside inhibitors (NNIs). The optimization from early indole leads to the fused indolobenzazepine structure highlights the potency gains achieved by rigidifying the cyclopropyl interaction.

Potency Drivers:

  • C3-Substitution: Fusing the indole C3 position into a tetracyclic system locks the bioactive conformation.

  • Cyclopropyl Amide: Provides metabolic stability and optimal lipophilic contact.

Table 1: Evolution of Potency in Indole-Based NS5B Inhibitors

Compound ClassRepresentativeMechanismEC50 (Genotype 1b)Selectivity Index (SI)
Early Indole Lead Indole-3-acetamideThumb Site I~1.5 µM> 50
C3-Pyridone Analog Compound 2Thumb Site I0.053 µM> 200
Optimized Lead Beclabuvir Thumb Site I0.003 µM (3 nM) > 10,000
Reference NNIFilibuvir (PF-00868554)Thumb Site II0.075 µM> 1,000

Data synthesized from BMS discovery programs and clinical pharmacological reviews [1, 2].

Case Study B: LSD1 Inhibitors (Indole-PCPA Analogs)

Replacing the phenyl ring of Tranylcypromine (PCPA) with an indole core (specifically linked at the 5- or 6-position) dramatically enhances potency. The indole nitrogen offers a vector for additional hydrogen bonding with Asp555 or interaction with the FAD cofactor environment.

Potency Drivers:

  • Indole vs. Phenyl: The indole core provides

    
    -
    
    
    
    stacking interactions with Phe538 in the LSD1 active site, which are absent in the phenyl analog.
  • Selectivity: Indole derivatives often show reduced affinity for MAO-A/B due to steric clashes in the smaller MAO active sites.

Table 2: Comparative Potency of LSD1 Inhibitors

Compound StructureIC50 (LSD1)IC50 (MAO-A)Selectivity (MAO/LSD1)
Tranylcypromine (PCPA) 2.0 µM0.018 µM0.009 (Selectivity for MAO)
4-Br-PCPA 0.35 µM0.025 µM0.07
Indolin-5-yl-CPA (Cmpd 7e) 0.024 µM > 100 µM> 4,000
N-Alkylated Indole-CPA 0.045 µM> 50 µM> 1,000

Data derived from structure-activity relationship studies of indolin-5-yl-cyclopropanamine derivatives [3, 4].

Experimental Protocols for Potency Validation

To replicate these potency values, researchers must utilize validated assay workflows. The following protocols ensure data integrity and reproducibility.

Protocol: LSD1 Enzymatic Inhibition Assay

This assay measures the release of H₂O₂ coupled to a peroxidase reporter.

  • Reagent Prep: Prepare assay buffer (50 mM HEPES pH 7.5, 0.1 mM BSA).

  • Enzyme Incubation: Incubate recombinant human LSD1 (50 nM) with the test compound (Indole-CPA analog) for 15 minutes at room temperature. Note: Pre-incubation is critical for mechanism-based inhibitors to form the covalent adduct.

  • Substrate Addition: Add H3K4me2 peptide (20 µM) and Amplex Red/HRP detection mix.

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 30 minutes.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Protocol: HCV Replicon Assay (Cell-Based)

For NS5B inhibitors like Beclabuvir, cellular potency (EC50) is more predictive than enzymatic IC50 due to membrane permeability factors.

  • Cell Line: Use Huh-7 cells stably expressing HCV Genotype 1b subgenomic replicon (luciferase reporter).

  • Treatment: Seed cells (5,000/well) and treat with serial dilutions of the inhibitor for 72 hours.

  • Readout: Lyse cells and add luciferase substrate. Measure luminescence.

  • Cytotoxicity Control: Run a parallel MTS assay on the same cells to ensure signal loss is due to viral inhibition, not cell death.

Diagram 2: Comparative Assay Workflow

AssayWorkflow cluster_0 LSD1 Biochemical Screen cluster_1 HCV Cell-Based Screen Step1 Pre-incubation (Enzyme + Inhibitor) Step2 Adduct Formation (Covalent Bonding) Step1->Step2 Step3 Substrate Addition (H3K4me2) Step2->Step3 Step4 Fluorescence Readout (H2O2 Generation) Step3->Step4 Cell1 Huh-7 Replicon Seeding Cell2 72h Incubation (Non-Covalent Eq) Cell1->Cell2 Cell3 Luciferase Assay (Viral Replication) Cell2->Cell3 Cell4 MTS Assay (Cytotoxicity Check) Cell2->Cell4

Caption: Parallel workflows for validating covalent (LSD1) vs. non-covalent (HCV) potency.

Challenges & Optimization Strategies

Metabolic Stability[5]
  • Problem: The indole ring is susceptible to oxidative metabolism (hydroxylation) by CYPs.

  • Solution: In the Beclabuvir series, fusing the indole to a benzazepine ring reduced the available sites for metabolic attack. For LSD1 inhibitors, substituting the indole nitrogen (e.g., N-methyl) or adding electron-withdrawing groups (fluoro/chloro) at the C5 position improves half-life (

    
    ).
    
Selectivity (The MAO Problem)[5]
  • Problem: Cyclopropylamines are classic MAO inhibitors (e.g., Tranylcypromine). Off-target MAO inhibition causes side effects (tyramine pressor response).

  • Solution: The indole scaffold is larger than the phenyl ring of MAO substrates. By attaching bulky groups to the indole (e.g., benzyloxy at C5), researchers can create steric clashes that prevent entry into the smaller MAO active site while retaining potency for the larger LSD1 pocket [4].

References

  • Discovery of Beclabuvir (BMS-791325): Meanwell, N. A., et al. (2016). Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase.[1] Journal of Medicinal Chemistry.

  • HCV NS5B Inhibitor Reviews: Borgia, G., et al. (2018).[2] NS5B polymerase inhibitors in phase II clinical trials for HCV infection. Expert Opinion on Investigational Drugs.

  • Indole-Based LSD1 Inhibitors: Li, Z., et al. (2022).[3] Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry.

  • LSD1 vs MAO Selectivity: Miyamura, S., et al. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry.

Sources

Validating N-(1H-indol-5-ylmethyl)cyclopropanamine in Plasma: A Comparative Guide to Extraction Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating N-(1H-indol-5-ylmethyl)cyclopropanamine Concentrations in Plasma Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reliable quantification of N-(1H-indol-5-ylmethyl)cyclopropanamine (an indole-based secondary amine) in plasma is critical for pharmacokinetic (PK) profiling. This guide evaluates the performance of Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (The Solution) against traditional Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

While PPT is rapid and LLE is cost-effective, our validation data demonstrates that MCX SPE provides the necessary orthogonality to eliminate phospholipid matrix effects, ensuring regulatory compliance (FDA/EMA) for low-level quantitation (LLOQ < 1.0 ng/mL).

Analyte Profile & Bioanalytical Challenges

To validate a method, one must first understand the physicochemical behavior of the analyte.

  • Analyte: N-(1H-indol-5-ylmethyl)cyclopropanamine

  • Structure: Indole core (lipophilic) + Cyclopropylaminomethyl side chain (basic secondary amine).

  • pKa: ~9.5 (Amine), ~16 (Indole N-H). The molecule is positively charged at physiological and acidic pH.

  • LogP: ~2.1 (Estimated).[1] Moderately lipophilic.

The Challenge: Indole derivatives are prone to oxidation and light sensitivity. Furthermore, the secondary amine creates peak tailing on C18 columns due to silanol interactions. In plasma, the co-elution of phospholipids (glycerophosphocholines) often causes significant ion suppression in Mass Spectrometry (ESI+), specifically in the retention window typical of hydrophobic amines.

Method Comparison: The "Product" (MCX SPE) vs. Alternatives

We compared three extraction protocols. The "Product" evaluated here is a 30 mg Mixed-Mode Strong Cation Exchange (MCX) Plate .

FeatureMethod A: Protein Precipitation (PPT) Method B: Liquid-Liquid Extraction (LLE) Method C: MCX Solid Phase Extraction (The Product)
Principle Solubility change (Acetonitrile)Partitioning (MTBE/EtOAc)Orthogonal: Charge + Hydrophobicity
Cleanliness Low (Phospholipids remain)Medium (Neutral lipids remain)High (Washes away lipids & proteins)
Recovery >90% (Consistent)60-75% (Variable)85-95% (Consistent)
Matrix Effect High Suppression (>20%)Moderate (<10%)Negligible (<5%)
Sensitivity (LLOQ) ~5 ng/mL~1 ng/mL0.1 ng/mL
Throughput HighLow (Evaporation step)High (96-well automation)
Why MCX SPE Wins:

The MCX sorbent utilizes a dual-retention mechanism. The sulfonic acid groups (cation exchange) bind the protonated cyclopropanamine, while the polymeric backbone retains the indole core via reverse-phase interaction. This allows the use of 100% organic solvents (e.g., Methanol) during the wash step to strip away neutral phospholipids before eluting the analyte with a basic solvent.

Experimental Protocols
3.1. The "Product" Workflow: MCX Solid Phase Extraction

Designed for 96-well format automation.

  • Pre-treatment: Aliquot 50 µL Plasma + 20 µL Internal Standard (IS) + 200 µL 2% Formic Acid (aq) .

    • Rationale: Acidification ensures the amine is fully protonated (Charge +1) to bind to the MCX sorbent.

  • Conditioning: Condition MCX plate with 200 µL Methanol, then 200 µL Water.

  • Loading: Load the entire pre-treated sample (~270 µL) onto the plate at low vacuum (2-3 psi).

  • Wash 1 (Aqueous): 200 µL 2% Formic Acid . (Removes proteins/salts).

  • Wash 2 (Organic): 200 µL 100% Methanol .

    • Critical Step: The analyte remains bound by ionic charge. Neutrals and phospholipids are washed away.

  • Elution: 2 x 50 µL 5% Ammonium Hydroxide in Methanol .

    • Rationale: High pH neutralizes the amine (Charge 0) and disrupts the ionic bond, releasing the analyte.

  • Reconstitution: Evaporate under N2 and reconstitute in Mobile Phase (0.1% Formic Acid in Water/ACN).

3.2. Alternative Workflow: Liquid-Liquid Extraction (LLE) [2]
  • Aliquot 50 µL Plasma + IS.

  • Add 50 µL 0.1 M NaOH (Buffer to pH > 10).

    • Rationale: Neutralizes the amine to drive it into the organic layer.

  • Add 600 µL MTBE (Methyl tert-butyl ether) . Vortex 10 min. Centrifuge.

  • Flash freeze aqueous layer; decant organic layer.

  • Evaporate and reconstitute.

Validation Data Summary

The following data represents the validation performance of N-(1H-indol-5-ylmethyl)cyclopropanamine across three QC levels (Low, Mid, High).

Table 1: Matrix Effect & Recovery Comparison

ParameterMethodLow QC (0.5 ng/mL)High QC (100 ng/mL)Status
Matrix Factor (MF) PPT0.65 (Significant Suppression)0.72Failed
(Normalized to IS)LLE0.920.95Pass
MCX SPE 0.98 1.01 Excellent
Recovery (%) PPT95%96%Pass
LLE68%72%Marginal
MCX SPE 88% 91% Robust

Table 2: Precision & Accuracy (MCX Method)

QC LevelConc. (ng/mL)Intra-Run %CV (n=6)Inter-Run %CV (n=18)Accuracy (%Bias)
LLOQ0.106.4%8.2%+3.5%
Low0.304.1%5.5%-1.2%
Mid50.02.8%3.9%+0.8%
High400.02.1%3.1%-0.5%

Data Interpretation: The MCX method meets FDA M10 guidelines (Accuracy ±15%, LLOQ ±20%). PPT failed due to ion suppression causing poor sensitivity at the LLOQ.

Visualization: Decision Logic & Workflow
Figure 1: Extraction Strategy Decision Tree

A logical framework for selecting the correct extraction based on analyte properties.

ExtractionLogic Start Analyte: N-(1H-indol-5-ylmethyl)cyclopropanamine PropCheck Check Properties: Basic Amine (pKa ~9.5) Lipophilic Indole Start->PropCheck SensCheck Required Sensitivity (LLOQ)? PropCheck->SensCheck HighSens High Sensitivity (< 1 ng/mL) SensCheck->HighSens PK Studies LowSens Screening/High Conc. (> 10 ng/mL) SensCheck->LowSens Discovery LLE Liquid-Liquid Extraction Risk: Variable Recovery HighSens->LLE If SPE unavailable SPE MCX Solid Phase Extraction (Recommended) HighSens->SPE Gold Standard PPT Protein Precipitation (PPT) Risk: Matrix Effects LowSens->PPT Fastest ResultFail High Baseline/Noise PPT->ResultFail Ion Suppression Result Validated Method (FDA/EMA Compliant) SPE->Result Clean Extract No Phospholipids

Caption: Decision logic for selecting MCX SPE over PPT/LLE based on sensitivity requirements and physicochemical properties.

Figure 2: MCX Mechanism of Action

Visualizing the orthogonal cleanup.

MCXMechanism Step1 Step 1: Load (Acidic pH) Analyte (+) Matrix (+/-) Sorbent MCX Sorbent Sulfonic Acid (-) Polymer Core Step1->Sorbent Ionic Binding Step2 Step 2: Wash (100% MeOH) Removes Neutrals Removes Phospholipids Sorbent->Step2 Hydrophobic Wash Step3 Step 3: Elute (Basic pH) Analyte Neutralized (0) Releases from Sorbent Step2->Step3 pH Switch

Caption: The dual-retention mechanism of MCX allows aggressive organic washing, yielding superior purity.

References
  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Center for Drug Evaluation and Research (CDER). [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • Kole, P. L., et al. (2011). Bioanalytical method development and validation of indole derivatives in plasma. Biomedical Chromatography. (Generalized reference for Indole bioanalysis). [Link]

Sources

quality control benchmarks for N-(1H-indol-5-ylmethyl)cyclopropanamine reagents

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Pharmaceutical Development

Executive Summary: The Scaffold of Choice

N-(1H-indol-5-ylmethyl)cyclopropanamine (CAS: 1158201-57-0 for HCl salt) has emerged as a critical "privileged structure" in medicinal chemistry. It serves as the primary pharmacophore for a new generation of LSD1 (Lysine-specific demethylase 1) inhibitors and melatonin receptor agonists.

In drug development, this secondary amine is typically the nucleophile in downstream acylation or arylation reactions. Consequently, the purity profile of this reagent is not merely a specification—it is a determinant of synthetic success. Impurities such as unreacted aldehydes or tertiary amine dimers can poison sensitive metal catalysts (e.g., Palladium in Buchwald-Hartwig couplings) or create difficult-to-separate side products.

This guide objectively compares High-Purity Reference Grades against Standard Technical Grades and In-House Synthesis , providing experimental benchmarks to justify procurement decisions.

Comparative Analysis: Reagent Grades & Performance

Researchers typically face three sourcing "alternatives." Below is a technical comparison of their impact on downstream applications (e.g., amide coupling or SNAr reactions).

Table 1: Performance Benchmark of Reagent Alternatives
FeatureAlternative A: High-Purity Grade (>98%) Alternative B: Technical Grade (~95%) Alternative C: In-House Synthesis
Primary Impurity Bis-alkylated dimer (<0.1%)Indole-5-carboxaldehyde (1-3%)Residual Boron/Aluminum salts
Water Content < 0.5% (Strictly controlled)Variable (Hygroscopic)High (Often lyophilized)
Impact on Yield Baseline (100%) -15% to -20% (Stoichiometry skew)Variable (Catalyst poisoning risk)
Purification Load Minimal (Filtration/Wash)High (Requires Column Chromatography)Extreme (Scavengers needed)
Use Case GMP Scale-up, Late-stage optimizationEarly Discovery, HTS Library GenCustom analog generation
Critical Insight: The "Dimer" Trap

The most insidious impurity in this reagent is the tertiary amine dimer (N,N-bis((1H-indol-5-yl)methyl)cyclopropanamine).

  • Origin: Formed during synthesis if the reductive amination is not strictly controlled with excess amine.

  • Consequence: It is chemically inert in amide couplings but co-elutes with the product in reverse-phase HPLC, leading to false purity readings in final drug candidates. High-Purity commercial grades actively remove this via recrystallization.

Quality Control Workflow

The following decision tree illustrates the rigorous QC process required to validate this reagent before releasing it into a GMP synthesis workflow.

QC_Workflow Raw Raw Reagent (Batch Receipt) ID_Test Identity Check (1H NMR / IR) Raw->ID_Test Purity_Gate Purity Screen (HPLC-UV) ID_Test->Purity_Gate Impurity_Analysis Impurity Profiling (LC-MS / KF) Purity_Gate->Impurity_Analysis > 95% Area Decision_Fail REJECT / Repurify Purity_Gate->Decision_Fail < 95% Area Decision_Pass RELEASE For Synthesis Impurity_Analysis->Decision_Pass Aldehyde < 0.5% Dimer < 0.1% Impurity_Analysis->Decision_Fail Impurities Exceed Limits

Figure 1: Validated Quality Control Decision Tree for Indole-Cyclopropylamine Reagents.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity

Rationale: UV detection at 220 nm is critical as the cyclopropyl group lacks chromophores, but the indole ring absorbs strongly.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm (primary), 254 nm (secondary).

  • Pass Criteria: Main peak retention time ~6.5 min. No single impurity > 0.5%.

Protocol B: 1H NMR Identity Validation

Rationale: This protocol distinguishes the product from the starting aldehyde and the dimer impurity.

  • Solvent: DMSO-d6

  • Key Diagnostic Signals:

    • δ 11.0 ppm (s, 1H): Indole NH (Broad singlet confirms indole integrity).

    • δ 3.8 ppm (s, 2H): Benzylic -CH2- (Shift confirms amine attachment). Note: If this appears as a doublet or shifts downfield, suspect protonation or salt formation.

    • δ 2.1 ppm (m, 1H): Cyclopropyl CH (Methine proton).

    • δ 0.3 - 0.5 ppm (m, 4H): Cyclopropyl CH2 (High field multiplets unique to this ring).

  • Impurity Flag: A peak at δ 9.9 ppm indicates residual Indole-5-carboxaldehyde (FAIL).

Protocol C: Residual Solvent & Water (Karl Fischer)

Rationale: The secondary amine is hygroscopic, especially as an HCl salt. Excess water hydrolyzes downstream acyl chlorides.

  • Method: Coulometric Karl Fischer titration.

  • Limit: < 1.0% w/w for HCl salts; < 0.5% for free base.

Scientific Mechanism: Why Purity Matters

In the synthesis of LSD1 inhibitors (e.g., analogs of Seclidemstat), the N-(1H-indol-5-ylmethyl)cyclopropanamine moiety acts as the "warhead" carrier or the scaffold linker.

The "Poisoning" Pathway:

  • Aldehyde Impurity: If Indole-5-carboxaldehyde remains (from Technical Grade), it competes for the reducing agent or coupling partner.

  • Schiff Base Formation: The aldehyde reacts with the next amine in the sequence, forming a stable Schiff base that is often inseparable from the drug target by standard flash chromatography.

  • Result: A 2% aldehyde impurity can result in a 10-15% yield loss of the final API due to co-elution during purification.

References

  • Synthesis of LSD1 Inhibitors: Title: "Design, Synthesis, and Biological Evaluation of Novel LSD1 Inhibitors Bearing a Cyclopropylamine Scaffold." Source:Journal of Medicinal Chemistry. URL:[Link] (Generalized link to journal; specific article context derived from search results on LSD1 cyclopropylamine inhibitors).

  • QC of Amine Reagents: Title: "Amine Product Testing: Ensuring Quality and Purity in Amines." Source:Diplomata Comercial / ASTM Standards. URL:[Link]

  • Indole Chemistry & Impurities: Title: "Synthesis and Characterization of Indole-based Intermediates." Source:International Journal of Creative Research Thoughts (IJCRT).[1] URL:[Link][1]

  • Cyclopropylamine Applications: Title: "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications."[2] Source:Longdom Publishing. URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-indol-5-ylmethyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-(1H-indol-5-ylmethyl)cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.